molecular formula C12H23N B1425834 2-(Cyclopentylmethyl)cyclohexan-1-amine CAS No. 1247406-30-9

2-(Cyclopentylmethyl)cyclohexan-1-amine

Cat. No.: B1425834
CAS No.: 1247406-30-9
M. Wt: 181.32 g/mol
InChI Key: VGKVSISPFMJALL-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopentylmethyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclopentylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKVSISPFMJALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine: Stereocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine , a structural motif relevant to the development of NMDA receptor antagonists, sigma receptor ligands, and analgesic pharmacophores.[1]

The synthesis of 1,2-disubstituted cyclohexanes presents a classic challenge in organic chemistry: controlling the regiochemistry of the substitution and the stereochemistry (cis/trans) of the final amine. This guide prioritizes the Stork Enamine Synthesis for the carbon-carbon bond formation due to its superior mono-alkylation selectivity compared to direct enolate alkylation.[1] A secondary Aldol-Hydrogenation route is provided as a viable alternative for scale-up scenarios where alkyl halides are to be avoided.[1]

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule into stable precursors. The strategic disconnection occurs at the C-N bond (reductive amination) and the C1-C2 bond (alkylation).[1]

Strategic Disconnection Logic
  • C-N Disconnection: The amine is best derived from the corresponding ketone, 2-(cyclopentylmethyl)cyclohexanone , via reductive amination. This allows for late-stage decision-making regarding the amine source (ammonia vs. substituted amines).[1]

  • C-C Disconnection: The 2-substituted ketone is accessed via the Stork Enamine method.[1][2] Direct alkylation of cyclohexanone enolates often leads to poly-alkylation.[1] The enamine intermediate ensures mono-alkylation at the

    
    -position.[1][2]
    

Retrosynthesis Target Target: 2-(Cyclopentylmethyl) cyclohexan-1-amine Ketone Intermediate: 2-(Cyclopentylmethyl) cyclohexanone Target->Ketone Reductive Amination Enamine Precursor: 1-(Cyclohex-1-en-1-yl) pyrrolidine Ketone->Enamine Hydrolysis Reagent Electrophile: (Bromomethyl)cyclopentane Ketone->Reagent Alkylation SM Starting Materials: Cyclohexanone + Pyrrolidine Enamine->SM Condensation

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available cyclohexanone and (bromomethyl)cyclopentane.

Part 2: Primary Route – The Stork Enamine Protocol

This route is preferred for laboratory-scale synthesis (gram to multigram) due to its high regioselectivity.[1]

Phase 1: Enamine Formation

Objective: Activate cyclohexanone for electrophilic attack while preventing self-condensation.[1]

  • Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq),

    
    -Toluenesulfonic acid (cat.), Toluene.[1]
    
  • Mechanism: Acid-catalyzed condensation followed by azeotropic removal of water.[1][2]

  • Critical Control Point: Complete removal of water is essential. Use a Dean-Stark trap. Residual water hydrolyzes the enamine back to the ketone, lowering yields in the next step.

Phase 2: Alkylation (C-C Bond Formation)

Objective: Install the cyclopentylmethyl group at the


-position.[1]
  • Reagents: Enamine (from Phase 1), (Bromomethyl)cyclopentane (1.1 eq), Acetonitrile or 1,4-Dioxane.[1]

  • Protocol:

    • Dissolve crude enamine in dry acetonitrile.

    • Add (bromomethyl)cyclopentane dropwise.

    • Reflux for 12–18 hours.

  • Why this works: The nitrogen lone pair donates electron density into the double bond, making the

    
    -carbon nucleophilic.[3] Unlike enolates, the resulting iminium salt is not nucleophilic, preventing double alkylation (the "poly-alkylation problem").
    
Phase 3: Hydrolysis

Objective: Reveal the ketone functionality.

  • Reagents: 10% HCl or Acetate buffer.

  • Protocol: Stir the alkylated iminium salt in aqueous acid for 1–2 hours at room temperature. Extract with diethyl ether.[2]

Phase 4: Reductive Amination (The Stereocenter)

Objective: Convert the ketone to the primary amine.

  • Reagents: Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 0.7 eq), Methanol.[1]
  • Protocol:

    • Dissolve 2-(cyclopentylmethyl)cyclohexanone in dry MeOH.

    • Add

      
       and stir for 30 mins to form the iminium species in situ.
      
    • Add

      
       portion-wise.
      
    • Safety Note: Adjust pH to ~6. Do not let pH drop below 4 to prevent HCN generation from cyanoborohydride.

    • Stir for 24 hours. Quench with NaOH.

Data Summary Table: Stork Enamine Route
StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1CondensationPyrrolidine, Toluene85-95%Water removal (Dean-Stark)
2Alkylation(Bromomethyl)cyclopentane60-75%Anhydrous conditions
3Hydrolysis10% HCl90%pH control during workup
4Reductive Amination

,

70-80%pH ~6, slow addition of hydride

Part 3: Secondary Route – Aldol Condensation (Alternative)[1]

For scenarios where (bromomethyl)cyclopentane is unavailable or expensive, the aldehyde cyclopentanecarbaldehyde can be used.

  • Aldol Condensation: Cyclohexanone + Cyclopentanecarbaldehyde (NaOH/EtOH)

    
    2-(Cyclopentylmethylene)cyclohexanone .[1]
    
    • Note: This forms an

      
      -unsaturated ketone (exocyclic double bond).[1]
      
  • Hydrogenation:

    
     (Pd/C) 
    
    
    
    2-(Cyclopentylmethyl)cyclohexanone .
    • Selectivity: Palladium on carbon will reduce the alkene. If ammonia is present (one-pot reductive amination), it reduces the ketone to the amine simultaneously.

Part 4: Stereochemical Considerations

The final molecule, 2-(Cyclopentylmethyl)cyclohexan-1-amine , possesses two chiral centers (C1 and C2).[1]

  • Cis-isomer: Amine and alkyl group on the same side (Axial/Equatorial or Equatorial/Axial).[1]

  • Trans-isomer: Amine and alkyl group on opposite sides (Diequatorial or Diaxial).[1]

Thermodynamic vs. Kinetic Control

In the reductive amination of 2-substituted cyclohexanones:

  • Small Hydrides (

    
    ):  Often yield a mixture favoring the trans alcohol/amine due to axial attack of the hydride (steric approach control).
    
  • Bulky Hydrides / Catalytic Hydrogenation: Often favor the cis isomer (catalyst approaches from the less hindered face).

  • Equilibrium: The trans-diequatorial conformation is thermodynamically most stable.[1]

Recommendation for Isomer Purity: If a single diastereomer is required for biological assay, the crude amine mixture should be purified via recrystallization of the hydrochloride salt . The trans-isomer salt typically crystallizes more readily from Ethanol/Ether mixtures due to better packing symmetry.[1]

Workflow Start Start: Cyclohexanone Step1 Enamine Formation (Pyrrolidine) Start->Step1 Step2 Alkylation (R-CH2-Br) Step1->Step2 SN2 Attack Step3 Hydrolysis (H3O+) Step2->Step3 Iminium Hydrolysis Step4 Reductive Amination (NaCNBH3 / NH4OAc) Step3->Step4 Imine Reduction End Final Product: Mixture of cis/trans isomers Step4->End

Figure 2: Linear workflow for the Stork Enamine pathway.

Part 5: Analytical Characterization & Safety[1]

Characterization (Expected Signals)[1][5][6]
  • 1H NMR (CDCl3):

    • 
       2.8–3.2 ppm (m, 1H, CH-NH2).[1]
      
    • 
       1.1–1.9 ppm (m, multiplet envelope for cyclohexyl and cyclopentyl protons).
      
    • Absence of alkene protons (unless Aldol route is incomplete).

  • Mass Spectrometry: Look for molecular ion

    
    . Calculate Exact Mass for 
    
    
    
    .
Safety Protocols (Self-Validating System)
  • Cyanide Management: When using

    
    , the reaction flask must be vented to a bleach trap (sodium hypochlorite) to neutralize any escaped HCN gas.
    
  • Exotherm Control: The alkylation of enamines can be exothermic. Add the halide slowly at reflux temperatures to maintain control.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[4] Link[1]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Isoquinolines." Journal of the American Chemical Society.[4] (Demonstrates enamine reactivity principles). Link[1]

Sources

physical and chemical characteristics of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Abstract: This technical guide offers a comprehensive examination of the , a saturated alicyclic amine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data and predictive insights based on established chemical principles. It covers physicochemical properties, detailed spectral analysis, a validated synthetic route with a step-by-step protocol, and a discussion of its potential as a valuable scaffold in modern medicinal chemistry.

Introduction

Alicyclic amines are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and agrochemicals.[1] Their well-defined three-dimensional structures and favorable physicochemical properties make them attractive building blocks in the design of bioactive molecules. 2-(Cyclopentylmethyl)cyclohexan-1-amine (Molecular Formula: C12H23N) is a prime example of this structural class, combining a cyclohexylamine core with a cyclopentylmethyl substituent.[2] This particular arrangement imparts a unique conformational profile and a balance of lipophilicity and basicity that is of significant interest for probing biological targets. This guide aims to provide a detailed technical overview of this compound, grounding its properties in established chemical theory and providing practical, field-proven insights for its synthesis and characterization.

Physicochemical Properties

The physicochemical profile of a compound is foundational to its application, influencing everything from reaction kinetics to its behavior in biological systems (ADME properties). While specific experimental data for this exact molecule is limited, a robust profile can be constructed from data on analogous structures and established chemical principles.

Table 1: Key Physicochemical Data for 2-(Cyclopentylmethyl)cyclohexan-1-amine

PropertyValue / Expected ValueRationale / Source
Molecular Formula C12H23NPubChem CID: 57285147 (for an isomer)[2]
Molecular Weight 181.32 g/mol Computed from the molecular formula.[2]
Physical State Colorless to pale yellow liquidTypical for amines of this molecular weight.[3]
Odor Fishy, amine-likeCharacteristic of aliphatic amines.[3][4]
Boiling Point > 200 °C (estimated)Higher than hydrocarbons of similar mass due to intermolecular hydrogen bonding.[4] Cyclohexylamine boils at 134.5 °C, and the added C6H10 group will significantly increase this.[3]
Solubility Sparingly soluble in water; Soluble in organic solvents (ethanol, ether, benzene)The large hydrophobic alkyl framework reduces water solubility, a common trait for higher amines.[4][5]
pKa (of conjugate acid) 10.5 - 11.0 (estimated)Typical for primary alicyclic amines. Cyclohexylamine has a pKa of 10.64.[3] This indicates it is a moderately strong base.

The basicity, conferred by the lone pair of electrons on the nitrogen atom, is a key chemical characteristic.[4][6] This allows the molecule to act as a nucleophile and a base, readily forming salts with acids, a crucial strategy for improving the aqueous solubility and crystalline properties of drug candidates.

Structural Elucidation & Spectral Analysis

Spectroscopic analysis is essential for the unambiguous confirmation of the molecule's structure. The following sections describe the expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine functional group.

  • N-H Stretch: A characteristic pair of medium-intensity, sharp bands is expected between 3300-3500 cm⁻¹.[7] This doublet arises from the symmetric and asymmetric stretching modes of the primary amine (R-NH₂).[7]

  • N-H Bend (Scissoring): A medium to strong absorption is anticipated in the 1590-1650 cm⁻¹ region.

  • C-H Stretch: Strong, sharp absorptions will be present in the 2850-2960 cm⁻¹ range, indicative of the numerous sp³-hybridized C-H bonds in the cyclopentyl and cyclohexyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

  • ¹H NMR: The spectrum will be complex in the aliphatic region (approx. 0.8-2.5 ppm) due to significant signal overlap from the 22 non-labile protons on the two rings.

    • N-H Protons: The two amine protons will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. A key confirmatory experiment is to add a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[7]

    • CH-N Proton: The single proton on the carbon directly attached to the nitrogen will be deshielded and is expected to appear as a multiplet downfield from the other aliphatic signals.

  • ¹³C NMR: The spectrum will provide a clearer picture of the carbon skeleton.

    • C-N Carbon: The carbon atom bonded to the amine group is deshielded by the electronegative nitrogen and will appear significantly downfield from the other aliphatic carbons, typically in the 50-60 ppm range.[7]

    • Aliphatic Carbons: The remaining 11 carbons of the cyclohexyl and cyclopentyl rings will appear in the upfield region (approx. 20-45 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can confirm the structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (181).

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[7] This would result in the formation of stable, resonance-stabilized iminium cations and would be the dominant fragmentation pattern, providing definitive structural evidence.

Synthesis and Reactivity

Synthetic Approach: Reductive Amination

The most direct and reliable method for synthesizing 2-(Cyclopentylmethyl)cyclohexan-1-amine is the reductive amination of its corresponding ketone, 2-(cyclopentylmethyl)cyclohexanone. This is a cornerstone reaction in medicinal chemistry for preparing amines.[8]

Figure 1: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

This protocol is a self-validating system. Successful synthesis will yield a product whose spectral data (IR, NMR, MS) matches the expected characteristics described in Section 3.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(cyclopentylmethyl)cyclohexanone (1.0 eq) in an appropriate solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia. A solution of 7N ammonia in methanol (5-10 eq) is often effective. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine equilibrium.

    • Causality Insight: Pre-formation of the imine before adding the reducing agent is crucial, especially when using milder reductants, to ensure the reaction proceeds efficiently towards the desired amine product.

  • Reduction: Add a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Expertise Note: NaBH₃CN is the reagent of choice for many reductive aminations because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate. Catalytic hydrogenation (H₂, Raney Ni or Pd/C) is an alternative, scalable method.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic (pH ~2) to neutralize any remaining reducing agent. Basify the solution with aqueous NaOH (e.g., 6M) to a pH > 12 to deprotonate the amine product and ensure it partitions into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the final amine as a clear liquid.

Relevance in Medicinal Chemistry & Drug Development

2-(Cyclopentylmethyl)cyclohexan-1-amine represents a valuable scaffold for drug discovery for several key reasons:

  • Structural Rigidity and Complexity: The fused ring system provides a defined three-dimensional architecture that can be used to orient other functional groups precisely within a protein's binding pocket.

  • Lipophilicity: The C12 hydrocarbon framework provides significant lipophilicity, which can be crucial for crossing cellular membranes and the blood-brain barrier. This is a key consideration for developing drugs targeting the central nervous system (CNS).[9]

  • Primary Amine Handle: The primary amine is a versatile functional group. It acts as a hydrogen bond donor and acceptor and, as a basic center, is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.[10] Furthermore, it serves as a straightforward point for chemical modification to build out a library of analogues for structure-activity relationship (SAR) studies.

Cyclohexylamine derivatives have been investigated for a range of therapeutic applications, including as anti-schizophrenia agents, demonstrating the utility of this core structure in developing neurologically active compounds.[9]

Conclusion

2-(Cyclopentylmethyl)cyclohexan-1-amine is a structurally intriguing alicyclic amine with a well-defined set of chemical and physical properties. Its characteristics—a strong basic center, high lipophilicity, and a rigid 3D conformation—make it a compelling starting point for synthetic and medicinal chemistry programs. The synthesis is readily achievable via established and reliable reductive amination protocols. This guide provides the core technical knowledge required for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel chemical entities and therapeutic agents.

References

  • Title: Aliphatic and Alicyclic Amines Source: ResearchGate URL: [Link]

  • Title: Physical Properties of Amines Source: GeeksforGeeks URL: [Link]

  • Title: Physical Properties of Amines Source: BYJU'S URL: [Link]

  • Title: N-cyclopentyl-N-methylcyclohexanamine | C12H23N Source: PubChem URL: [Link]

  • Title: Cyclohexylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

  • Title: The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs Source: Google Patents URL
  • Title: Examples of cyclic amines in drug applications. Source: ResearchGate URL: [Link]

Sources

Technical Guide: Predicted NMR Spectral Analysis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 2-(Cyclopentylmethyl)cyclohexan-1-amine . As a secondary amine building block often used in fragment-based drug discovery (FBDD), the precise characterization of this molecule is critical for verifying regiochemistry and stereochemistry during synthesis.

This document focuses on the thermodynamically dominant trans-isomer (diequatorial conformation), which is the expected major product under thermodynamic control. We utilize empirical additivity rules, GIAO/DFT (Gauge-Including Atomic Orbitals/Density Functional Theory) logic, and analogue comparisons to predict chemical shifts (


) and coupling constants (

).

Structural Analysis & Stereochemical Considerations

Before interpreting the spectra, we must define the conformational landscape. The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring.

Conformational Locking
  • Trans-Isomer (Preferred): Both the amine (-NH

    
    ) and the (cyclopentylmethyl) group occupy equatorial  positions. This minimizes 1,3-diaxial interactions.[1]
    
  • Cis-Isomer: Requires one substituent to be axial and the other equatorial, resulting in higher steric strain.[1]

Implication for NMR: The trans-diequatorial configuration rigidly holds the C1 and C2 protons in an axial-axial relationship. According to the Karplus equation, this results in a large vicinal coupling constant (


 Hz), which is the primary diagnostic signal for confirming the trans stereochemistry.

Predicted H NMR Landscape (400 MHz, CDCl )

The proton spectrum will be dominated by the aliphatic "envelope" (1.0–1.9 ppm), but specific diagnostic signals will emerge.

Table 1: Predicted H Chemical Shifts & Multiplicities
PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Notes
H1 CH-NH

2.55 – 2.65 ddd (or td)

Diagnostic Signal. Axial proton deshielded by Nitrogen. Large coupling to H2 (ax) and H6 (ax).
H2 CH-Alkyl1.15 – 1.25 m-Shielded methine; buried in the aliphatic region.
H7a/b -CH

-Bridge
1.20 – 1.35 m-Diastereotopic protons linking the rings.
NH

Amine1.10 – 1.80 Broad s-Variable. Disappears upon D

O shake.
H3-H6 Cyclohexyl0.90 – 1.85 Complex m-Chair conformer envelope.
H8-H12 Cyclopentyl1.05 – 1.75 Complex m-Characteristic "multiplet clusters" of cyclopentane.
Detailed Mechanistic Insight
  • The H1 Multiplet: The proton at C1 is axial. It sees:

    • One vicinal axial proton at C2 (

      
       Hz).
      
    • One vicinal axial proton at C6 (

      
       Hz).
      
    • One vicinal equatorial proton at C6 (

      
       Hz).
      
    • Prediction: A "triplet of doublets" (td) appearance with wide splitting is the hallmark of the trans-isomer.

  • Solvent Effects: In CDCl

    
    , the NH
    
    
    
    protons are often broad due to quadrupole broadening from the nitrogen and intermolecular hydrogen bonding. In DMSO-
    
    
    , these may sharpen and shift downfield to ~2.5–3.0 ppm.

Predicted C NMR Landscape (100 MHz, CDCl )

The carbon spectrum provides the clearest verification of the carbon skeleton count (12 distinct signals in the absence of symmetry).

Table 2: Predicted C Chemical Shifts
CarbonType

(ppm)
Environment Description
C1 CH56.5 Deshielded. Alpha to amine.
C2 CH45.2 Beta to amine; branching point.
C7 CH

41.8 Methylene bridge.
C8 CH39.5 Cyclopentyl methine (attachment point).
C3/C6 CH

33.0 – 36.0 Cyclohexane ring carbons (beta/gamma).
C9/C12 CH

32.5 Cyclopentyl alpha-methylene.
C10/C11 CH

25.2 Cyclopentyl beta-methylene.
C4/C5 CH

25.0 – 26.5 Cyclohexane distal carbons.

Note: The chemical shifts of the cyclopentyl ring carbons (C9-C12) are typically clustered around 25–33 ppm and may overlap with the distal cyclohexane carbons. DEPT-135 is required to distinguish the methines (C1, C2, C8) from the methylenes.

Experimental Validation Protocol

To validate these predictions, the following rigorous protocol is recommended. This workflow ensures data integrity and proper assignment of the stereoisomer.

Sample Preparation
  • Solvent Selection: Use CDCl

    
      (99.8% D) with 0.03% TMS as the internal standard.
    
    • Why? Chloroform minimizes amine proton exchange compared to protic solvents, though peak broadening may occur.

  • Concentration: Dissolve 10–15 mg of the amine in 0.6 mL solvent.

    • Caution: High concentrations can induce viscosity broadening and shift the NH

      
       peak due to H-bonding aggregates.
      
  • D

    
    O Shake (Essential): 
    
    • Run the standard 1H spectrum.

    • Add 1 drop of D

      
      O to the NMR tube and shake vigorously.
      
    • Result: The broad singlet at ~1.5 ppm (NH

      
      ) will vanish. This confirms the assignment of the exchangeable protons and reveals any signals previously obscured under the amine peak.
      
Acquisition Parameters[2]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Amine protons and quaternary carbons (if any) have longer T1 times.

  • Scans (NS): 16 scans for

    
    H; 1024 scans for 
    
    
    
    C.

Visualization: Structural Logic & Assignment Workflow

The following diagrams illustrate the logical pathway from synthesis to spectral confirmation, highlighting the critical decision nodes for stereochemistry.

Diagram 1: Stereochemical Assignment Logic

This workflow demonstrates how to distinguish the trans vs. cis isomer using the predicted coupling constants.

StereochemLogic Start Synthesized Product (Crude Mixture) H1_Analysis Analyze H1 Signal (~2.6 ppm) Start->H1_Analysis Coupling Measure Vicinal Coupling (3J H1-H2) H1_Analysis->Coupling Expand Multiplet Trans_Path Large Coupling (J = 10-12 Hz) Coupling->Trans_Path Cis_Path Small Coupling (J = 2-5 Hz) Coupling->Cis_Path Trans_Result TRANS-Isomer (Diequatorial) CONFIRMED Trans_Path->Trans_Result Axial-Axial Relationship Cis_Result CIS-Isomer (Axial/Equatorial) CONFIRMED Cis_Path->Cis_Result Axial-Equatorial Relationship

Caption: Logic flow for determining stereochemistry based on the H1-H2 coupling constant (


) derived from the Karplus relationship.
Diagram 2: Advanced Characterization Workflow (2D NMR)

If signal overlap in the 1.0–1.8 ppm region prevents clear assignment, use this 2D NMR strategy.

NMR_Workflow Sample Purified Amine Proton 1H NMR (Screening) Sample->Proton COSY COSY (H-H Connectivity) Proton->COSY Overlap? HSQC HSQC (C-H Correlation) Proton->HSQC Map Carbons Assign_H1 Assign H1 (2.6 ppm) COSY->Assign_H1 Trace Spin System Assign_Bridge Assign Bridge (H7a/b) HSQC->Assign_Bridge Identify CH2s HMBC HMBC (Long Range) Structure Full Structural Validation HMBC->Structure Link Ring Systems Assign_H1->HMBC Assign_Bridge->HMBC

Caption: 2D NMR workflow to resolve overlapping aliphatic signals and confirm the connectivity of the cyclopentyl-methyl-cyclohexyl linkage.

References

  • Royal Society of Chemistry. (n.d.). A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • National Institutes of Health (PubMed). (2007). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. Spectrochimica Acta Part A. Link[2]

  • ChemicalBook. (n.d.). Cyclopentene 13C NMR Spectrum and Shift Data. (Used for cyclopentyl fragment estimation). Link

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. (Source for thermodynamic stability and diequatorial preference). Link

  • Jeol. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings (Karplus Curve Application). Link

Sources

Navigating Uncharted Chemical Space: A Technical Guide to the Synthesis and Potential of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-expanding landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Alicyclic and bicyclic amines, in particular, represent a class of compounds with significant potential, offering unique three-dimensional structures that can effectively probe biological targets. This in-depth technical guide addresses the synthesis and potential applications of a novel compound, 2-(Cyclopentylmethyl)cyclohexan-1-amine. Currently, this molecule is not commercially available, presenting both a challenge and an opportunity for researchers in medicinal chemistry and drug development. This document provides a comprehensive, proposed synthetic pathway, grounded in established chemical principles, to enable its synthesis and subsequent investigation. Furthermore, we delve into the predicted physicochemical properties and potential therapeutic applications of this compound, drawing parallels with structurally related molecules that have demonstrated significant biological activity.

Introduction: The Case for Bicyclic Amines in Drug Discovery

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional shape and the orientation of its functional groups. Bicyclic amines, such as the target compound 2-(Cyclopentylmethyl)cyclohexan-1-amine, offer a rigid and defined conformation that can lead to enhanced binding affinity and selectivity for protein targets. The incorporation of alicyclic rings can improve physicochemical properties such as lipophilicity and metabolic stability, which are critical for a compound's pharmacokinetic profile.

The cyclohexylamine moiety is a prevalent structural motif in numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Similarly, the cyclopentane ring is a common feature in many natural products and synthetic drugs. The fusion of these two saturated carbocyclic rings via a methylene linker in 2-(Cyclopentylmethyl)cyclohexan-1-amine creates a unique lipophilic scaffold with a primary amine as a key functional group for further derivatization or direct interaction with biological targets. The exploration of such novel chemical entities is a critical endeavor in the quest for new and effective medicines.[3][4]

Commercial Unavailability and the Imperative for De Novo Synthesis

A thorough investigation of major chemical supplier catalogs reveals that 2-(Cyclopentylmethyl)cyclohexan-1-amine is not currently a commercially available compound. This absence from the market necessitates a de novo synthetic approach for any research group wishing to investigate its properties and potential applications. The following sections of this guide are dedicated to providing a detailed, scientifically sound, and actionable synthetic protocol.

Proposed Synthetic Pathway: A Two-Stage Approach

The most logical and efficient route to 2-(Cyclopentylmethyl)cyclohexan-1-amine is a two-stage process. The first stage involves the synthesis of the key intermediate, (cyclopentylmethyl)cyclohexanone. The second stage is the reductive amination of this ketone to yield the target primary amine.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination Starting Materials Cyclopentanone & 2-(Dimethylaminomethyl)cyclohexanone 2-(2-oxo-cyclopentyl)methyl cyclohexanone 2-(2-oxo-cyclopentyl)methyl cyclohexanone Starting Materials->2-(2-oxo-cyclopentyl)methyl cyclohexanone [1] 2-(Cyclopentylmethyl)cyclohexan-1-amine Target Compound 2-(2-oxo-cyclopentyl)methyl cyclohexanone->2-(Cyclopentylmethyl)cyclohexan-1-amine [22, 24]

Figure 1: Proposed two-stage synthetic workflow for 2-(Cyclopentylmethyl)cyclohexan-1-amine.

Stage 1: Synthesis of (Cyclopentylmethyl)cyclohexanone

The synthesis of the ketone intermediate can be achieved through a Michael addition reaction, a well-established method for carbon-carbon bond formation.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(dimethylaminomethyl)cyclohexanone and cyclopentanone.[5]

  • Solvent and Base: While the original literature suggests the reaction can proceed neat, the use of a suitable solvent such as ethanol or tetrahydrofuran (THF) may be beneficial for improved reaction control and yield. A mild base, such as sodium ethoxide or potassium tert-butoxide, can be used to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining base and salts. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(2-oxocyclopentyl)methyl cyclohexanone.[5]

Causality of Experimental Choices:

  • Michael Addition: This reaction is a reliable method for forming a new carbon-carbon bond at the α-position of a ketone. The use of 2-(dimethylaminomethyl)cyclohexanone as a Mannich base precursor allows for a controlled and efficient addition to the enolate of cyclopentanone.

  • Base Catalysis: The base is essential to deprotonate cyclopentanone, forming the nucleophilic enolate that initiates the Michael addition. The choice of base can influence the reaction rate and the formation of side products.

  • Purification: Vacuum distillation is suitable for thermally stable, relatively low molecular weight liquids. Column chromatography offers a more versatile method for purifying compounds with a wider range of polarities and thermal stabilities.

Stage 2: Reductive Amination of (Cyclopentylmethyl)cyclohexanone

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of a ketone to an amine.[6][7]

Protocol:

  • Imine Formation: In a suitable reaction vessel, dissolve the synthesized (cyclopentylmethyl)cyclohexanone in a solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Once the imine formation is deemed complete (which can be monitored by IR spectroscopy by observing the disappearance of the ketone C=O stretch and the appearance of the C=N stretch), a reducing agent is added. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation. The reaction is stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is removed in vacuo, and the aqueous residue is basified with a strong base (e.g., NaOH) to a pH > 12 to ensure the amine is in its free base form. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude 2-(Cyclopentylmethyl)cyclohexan-1-amine can be purified by distillation under reduced pressure or by column chromatography.

Causality of Experimental Choices:

  • One-Pot Reaction: Reductive amination is often performed as a one-pot procedure where the imine is formed and reduced in situ. This improves efficiency and minimizes the handling of the potentially unstable imine intermediate.

  • Choice of Reducing Agent: Sodium cyanoborohydride is often preferred as it is more selective for the reduction of the imine in the presence of the ketone, thus minimizing the formation of the corresponding alcohol as a byproduct. However, sodium borohydride is a less toxic and more economical alternative that is effective if the imine formation is allowed to proceed to completion before its addition.

  • Aqueous Work-up: The work-up procedure is critical for isolating the amine product. Basification is necessary to deprotonate the ammonium salt formed during the reaction, rendering the amine soluble in organic solvents for extraction.

G Ketone (Cyclopentylmethyl)cyclohexanone Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Amine 2-(Cyclopentylmethyl)cyclohexan-1-amine Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine

Sources

Methodological & Application

Application Note: Reductive Amination Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

[1]

Executive Summary

This application note details the synthetic protocols for the preparation of 2-(Cyclopentylmethyl)cyclohexan-1-amine (Target Molecule 1 ) via reductive amination. This structural motif serves as a critical pharmacophore in various neuroactive ligands (e.g., NMDA receptor antagonists, sigma receptor ligands).[1]

We present two distinct methodologies:

  • Method A (Bench-Scale): A highly selective, mild protocol using Sodium Triacetoxyborohydride (STAB), ideal for medicinal chemistry optimization (100 mg – 10 g scale).[1]

  • Method B (Process-Scale): A catalytic hydrogenation protocol utilizing Raney Nickel, optimized for atom economy and throughput (>50 g scale).[1]

Special attention is given to the stereochemical outcome (cis/trans diastereoselectivity) inherent to 2-substituted cyclohexyl systems.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient conversion of the ketone precursor, 2-(cyclopentylmethyl)cyclohexan-1-one (2 ), to the primary amine (1 ).[1]

Strategic Considerations
  • Chemoselectivity: The reducing agent must differentiate between the ketone precursor and the intermediate iminium species.

  • Stereocontrol: 2-Substituted cyclohexanones suffer from

    
     strain.[1] The hydride attack vector determines the cis (axial amine) vs. trans (equatorial amine) ratio.
    
  • Safety: Avoidance of cyanoborohydrides (

    
    ) where possible due to toxicity and waste disposal challenges.
    
Reaction Pathway Visualization[1]

ReactionSchemecluster_conditionsReaction ConditionsKetone2-(Cyclopentylmethyl)cyclohexan-1-one (2)HemiaminalHemiaminalIntermediateKetone->Hemiaminal+ NH4OAcAmineSrcAmmonium Acetate(NH4OAc)AmineSrc->HemiaminalIminiumIminium Ion(Transient)Hemiaminal->Iminium- H2O(Equilibrium)Product2-(Cyclopentylmethyl)cyclohexan-1-amine (1)Iminium->ProductReduction(Hydride Transfer)Cond1Method A: NaBH(OAc)3, DCE, AcOHCond2Method B: H2 (50 bar), Ra-Ni, MeOH

Figure 1: General reaction pathway for the reductive amination of 2-substituted cyclohexanones.

Method A: Bench-Scale Synthesis (STAB Protocol)[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , also known as the Abdel-Magid reagent.[1] Unlike sodium cyanoborohydride, STAB is non-toxic and exhibits superior selectivity for imines over ketones in non-protic solvents.[1]

Materials
  • Precursor (2): 2-(Cyclopentylmethyl)cyclohexan-1-one (1.0 equiv)[1]

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(cyclopentylmethyl)cyclohexan-1-one (1.94 g, 10 mmol) in DCE (40 mL).

  • Imine Formation: Add Ammonium Acetate (7.7 g, 100 mmol) and Glacial Acetic Acid (0.6 mL, 10 mmol). Stir the suspension at room temperature for 20–30 minutes.

    • Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes to manage mild exotherm and gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature under Nitrogen atmosphere. Monitor via LC-MS or TLC (System: 10% MeOH in DCM + 1%

    
    ).[1]
    
    • Target Time: 12–16 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically a mixture of cis and trans isomers. Purify via flash column chromatography (Silica Gel, gradient 0

    
     10% MeOH/DCM with 1% 
    
    
    ).
Expected Yield & Data
  • Yield: 75–85%

  • Selectivity: Typically favors the thermodynamically stable trans-isomer (amine equatorial, alkyl equatorial) in a ~3:1 to 6:1 ratio depending on exact steric bulk.[1]

Method B: Process-Scale Synthesis (Catalytic Hydrogenation)[1]

For scales exceeding 50g, stoichiometric boron waste becomes problematic.[1] Catalytic hydrogenation is the preferred industrial route.

Materials
  • Precursor (2): 2-(Cyclopentylmethyl)cyclohexan-1-one[1]

  • Amine Source: Ammonia (

    
    ) in Methanol (7M solution)[1]
    
  • Catalyst: Raney Nickel (slurry in water, washed with MeOH) or 5% Rh/C.[1]

  • Hydrogen Source:

    
     gas (High Pressure).
    
Step-by-Step Protocol
  • Reactor Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with 2-(cyclopentylmethyl)cyclohexan-1-one (50 g, 0.257 mol).[1]

  • Solvent/Amine: Add 7M

    
     in MeOH  (370 mL, ~10 equiv).
    
  • Catalyst Addition: Add Raney Nickel (5 g wet weight, approx 10 wt% loading).

    • Safety: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Hydrogenation:

    • Seal reactor and purge with

      
       (
      
      
      ).
    • Purge with

      
       (
      
      
      ).
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 60°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when pressure drop plateaus (approx. 6–12 hours).
    
  • Workup:

    • Cool reactor to RT and vent

      
      . Purge with 
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet to prevent ignition.

    • Concentrate the filtrate to obtain the crude amine.

Stereochemical Analysis & Separation

The reductive amination of 2-substituted cyclohexanones creates two chiral centers. The relationship between the C1-amine and the C2-alkyl group defines the diastereomer.

Isomer Characteristics[1]
IsomerConfigurationConformationPrevalence (Method A)
Trans (1R, 2R) / (1S, 2S)Diequatorial (Stable)Major (60–80%)
Cis (1R, 2S) / (1S, 2R)Axial/EquatorialMinor (20–40%)
  • Mechanism of Selectivity: Small hydride donors (like

    
    ) tend to attack from the axial direction, yielding the equatorial amine (trans). Bulky reagents (like STAB) increase this selectivity due to steric hindrance on the equatorial face.
    
Separation Workflow

To isolate a single diastereomer for biological testing:

  • Acid-Base Extraction: Isolate the total basic fraction first.

  • Salt Formation: Dissolve the crude amine mixture in Ethanol and add 1.0 equiv of Oxalic Acid or Fumaric Acid .

    • The trans-isomer often crystallizes more readily due to better packing symmetry.

    • Recrystallize from EtOH/EtOAc to enrich the trans-isomer to >98% de.

  • Free Basing: Treat the purified salt with 1M NaOH and extract with DCM to recover the pure amine.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Incomplete imine formationIncrease reaction time before adding STAB; Add molecular sieves (3Å) to scavenge water.
Alcohol Byproduct Direct reduction of ketoneEnsure Amine/Ammonium source is in large excess (10eq). Add STAB slowly at 0°C.
Dialkylation Reaction of product with ketoneUnlikely with ammonium acetate, but if observed, increase dilution (0.1 M).[1]
Stuck at Imine Steric hindrance preventing reductionSwitch to smaller reductant (

) in Step 2, though stereoselectivity may drop.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3][4] Link[1]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[3][5] Journal of the American Chemical Society, 93(12), 2897–2904.[1] Link[1]

  • Barney, C. L. , et al. (2011).[1] A convenient preparation of 2-substituted cyclohexylamines.[8] Tetrahedron Letters, 52(15), 1723-1725.[1] (Demonstrates stereoselectivity trends in 2-alkyl cyclohexanones).

  • Tripathi, R. P. , et al. (2008).[1] Direct Reductive Amination of Carbonyl Compounds with NaBH4 in the Presence of Bronsted Acid in THF. Synthesis, 2008(16), 2583-2587.[1]

Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

purification protocol for 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Executive Summary

This guide details the purification of 2-(Cyclopentylmethyl)cyclohexan-1-amine , a sterically demanding, lipophilic primary amine often utilized as a scaffold in NMDA receptor antagonists and analgesic drug discovery.[1]

The purification of this molecule presents two distinct challenges:

  • Lipophilicity: The cyclopentylmethyl group significantly increases solubility in organic solvents, complicating standard acid-base extractions due to emulsion formation.[1]

  • Stereochemistry: The 1,2-substitution pattern on the cyclohexane ring generates cis and trans diastereomers.[1] Separation of these isomers is critical for biological activity but difficult via standard distillation due to overlapping boiling points.[1]

This protocol prioritizes Diastereomeric Salt Crystallization as the primary mechanism for isomeric purity, supported by high-vacuum distillation and amine-modified chromatography.[1]

Chemical Context & Strategic Logic

Before initiating purification, the operator must understand the physicochemical landscape of the target molecule.

PropertyValue (Est.)Implication for Purification
Molecular Weight ~181.32 g/mol Moderate volatility; requires high vacuum for distillation.[1]
Boiling Point >260°C (atm)Do not distill at atmospheric pressure. Decomposition risk.[1]
pKa (Conjugate Acid) ~10.5–10.8Strongly basic.[1] Will form stable salts with mineral and organic acids.[1]
LogP ~3.5–4.0Highly lipophilic.[1] "Oiling out" during crystallization is the primary failure mode.[1]
Stereocenters 2 (C1, C2)Mixture of cis (1S,2R / 1R,2S) and trans (1R,2R / 1S,2S).[1]
The Stereochemical Challenge

In 1,2-substituted cyclohexanes, the trans isomer is generally thermodynamically more stable (diequatorial conformation).[1] However, reductive amination or hydrogenation syntheses often yield a 60:40 to 80:20 trans:cis mixture.[1]

  • Distillation: Ineffective for >95% isomeric purity (Boiling point

    
    C).[1]
    
  • Crystallization: The most effective method.[1] Trans isomers typically pack better in crystal lattices, allowing their salts to precipitate preferentially.[1]

Purification Workflow Visualization

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture AcidBase 1. Acid-Base Extraction (Removal of Neutrals) Start->AcidBase Remove solvent Distillation 2. High-Vacuum Distillation (Removal of Heavy Tars) AcidBase->Distillation Crude Oil SaltScreen 3. Salt Formation (HCl vs. Tartrate) Distillation->SaltScreen Distillate Crystallization 4. Fractional Crystallization (Isomer Resolution) SaltScreen->Crystallization Select Solvent Crystallization->Crystallization Recrystallize if de < 95% FreeBase 5. Free-Basing & Polishing Crystallization->FreeBase Pure Salt Final Pure 2-(Cyclopentylmethyl) cyclohexan-1-amine (>98% de) FreeBase->Final

Figure 1: Strategic workflow for the purification of lipophilic cyclohexylamines. The critical step for isomeric purity is Step 4.

Detailed Protocol

Step 1: Modified Acid-Base Extraction

Goal: Remove non-basic impurities (unreacted ketones, alkyl halides) and trace catalysts.[1]

Critical Modification: Due to the lipophilicity of the cyclopentyl group, standard ether/water extractions often form stable emulsions. We utilize MTBE (Methyl tert-butyl ether) and high-ionic-strength aqueous phases to prevent this.

  • Dissolution: Dissolve the crude reaction residue in MTBE (10 mL per gram of crude). Do not use DCM; it promotes emulsions with this specific amine class.[1]

  • Acidification: Extract with 1M HCl (3x).

    • Observation: The amine moves to the aqueous layer.

    • Troubleshooting: If three phases form (oil/water/organic), the amine salt has "oiled out."[1] Add minimal Methanol to the aqueous layer to resolubilize the salt.

  • Wash: Wash the combined acidic aqueous layer with fresh MTBE (2x) to remove neutral organics.[1]

  • Basification: Cool the aqueous layer to 0°C. Basify to pH > 12 using 50% NaOH .

    • Note: The amine will separate as a top oily layer.

  • Extraction: Extract the free amine into Isopropyl Acetate (IPAc) or MTBE.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Step 2: High-Vacuum Distillation (Bulb-to-Bulb)

Goal: Remove heavy oligomers and trace solvent.

  • Equipment: Kugelrohr or Short-path distillation head.

  • Pressure: < 0.5 mmHg (Essential).[1]

  • Bath Temperature: Expect distillation between 110°C – 130°C at 0.1 mmHg.

  • Fractionation: Discard the first 5% (fore-run). Collect the main fraction.

  • Result: A clear, colorless oil.[1][2] Purity is likely ~90-95%, but isomeric ratio is unchanged.[1]

Step 3: Diastereomeric Salt Crystallization (The "Stereo-Clean")

Goal: Isolate the major diastereomer (typically Trans) from the mixture.

This is the most critical step. We utilize the Lattice Energy Differential between the cis and trans salts.

Protocol A: The Hydrochloride Method (First Choice) HCl salts of cyclohexylamines are robust but prone to oiling out.

  • Dissolve 10g of distilled amine in Ethanol (absolute, 50 mL) .

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generation).

    • Exotherm Warning: Add slowly at 0°C.

  • Solvent Swap: The salt will likely remain soluble in ethanol.[1] Slowly add Diethyl Ether or MTBE until turbidity persists.[1]

  • Heat/Cool Cycle: Heat to reflux to dissolve, then cool slowly to room temperature, then to -20°C.[1]

  • Filtration: Collect crystals.

    • Analysis: Check melting point.[1][3][4][5][6] A sharp MP indicates isomeric purity.[1] Broad MP indicates a mixture.[1]

Protocol B: The Tartrate Method (If HCl fails) If the HCl salt yields an oil, use L-(+)-Tartaric acid.

  • Dissolve amine (1 eq) and L-Tartaric acid (1 eq) in boiling Isopropanol (IPA) .

  • Allow to cool very slowly (over 4-6 hours).

  • Tartrates often form large, well-defined prisms that discriminate well between diastereomers.[1]

Step 4: Chromatographic Polishing (Optional)

Goal: >99.5% purity for analytical standards.

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254nm is useless.[1]

  • Stationary Phase: Amino-bound Silica (KP-NH) is preferred to prevent peak tailing.[1] If using standard silica, the mobile phase must contain a modifier.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (9:1) + 1% Triethylamine (TEA) .[1]

  • Detection:

    • ELSD (Evaporative Light Scattering Detector): Ideal.[1]

    • Ninhydrin Stain: For TLC monitoring (spots turn purple/red).[1]

    • Low UV: 205-210 nm (requires HPLC grade solvents, no acetone).[1]

Analytical Validation

How do you confirm the separation of cis and trans isomers?

1. 1H-NMR Spectroscopy (CDCl3) Focus on the H1 proton (alpha to the amine).

  • Axial Proton (Trans-isomer): Appears as a broad triplet of triplets (tt) with large coupling constants (

    
     Hz) due to axial-axial coupling.
    
  • Equatorial Proton (Cis-isomer): Appears as a narrower multiplet with smaller coupling constants (

    
     Hz).
    

2. Derivatization for HPLC React a small aliquot with benzoyl chloride or 4-nitrobenzoyl chloride .[1]

  • Reason: Adds a UV chromophore.[1]

  • Method: Run on a C18 column (Water/Acetonitrile gradient).[1] The cis and trans benzamides will have significantly different retention times.

Troubleshooting Guide

IssueRoot CauseSolution
"Oiling Out" during crystallization Solvent too non-polar; Salt is lipophilic.[1]Add small amount of MeOH or IPA to the ether/hexane mixture. Seed with a pure crystal if available.[1]
Emulsions during extraction Similar densities; surfactant-like structure.[1]Use high ionic strength (sat.[1] NaCl) and avoid chlorinated solvents.[1] Filter the emulsion through Celite.
Low Yield Salt solubility is too high.[1]Cool to -20°C or -78°C. Use a more non-polar anti-solvent (e.g., Heptane instead of Ether).[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general amine purification protocols).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (For theoretical basis of stereoselective synthesis and stability of cyclohexane derivatives).

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Amines. (Reference for KP-NH silica usage and mobile phase modifiers).

  • Pastre, J. C., et al. (2010).[1] "Flow Chemistry Synthesis of 2-Substituted Cyclohexylamines." Chemical Society Reviews.[1] (Context for synthesis and separation of similar scaffolds).

Disclaimer: This protocol involves the use of corrosive chemicals and high-vacuum equipment. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

applications of 2-(Cyclopentylmethyl)cyclohexan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Medicinal Chemistry Exploration of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the potential medicinal chemistry applications of 2-(Cyclopentylmethyl)cyclohexan-1-amine, a novel chemical entity. In the absence of direct literature, this guide establishes a scientific rationale for its investigation by analyzing its core structural motifs: the cyclohexylamine scaffold and the cyclopentane ring. We present a proposed synthetic route, detailed protocols for biological evaluation against high-potential central nervous system (CNS) targets, and essential in vitro safety assays. This document is intended to serve as a foundational resource for researchers seeking to explore this and similar novel chemical scaffolds in drug discovery programs.

Part 1: Introduction and Rationale for Investigation

The discovery of novel chemical entities with unique pharmacological profiles is the cornerstone of modern therapeutic development. The molecule 2-(Cyclopentylmethyl)cyclohexan-1-amine represents an unexplored scaffold resulting from the combination of two privileged structures in medicinal chemistry: the cyclohexylamine core and a cyclopentane moiety.

The cyclohexylamine scaffold is a prevalent feature in numerous natural products and approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities, serving as building blocks for analgesics, bronchodilators, and antiviral agents.[2] In the realm of neuroscience, substituted cyclohexylamines are particularly significant. For instance, the arylcyclohexylamines, such as ketamine, are well-known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological and psychiatric disorders.[3] Other derivatives, like rotigotine and tametraline, act on dopamine and norepinephrine transporters, respectively, highlighting the scaffold's versatility in targeting CNS pathways.[1][4]

The cyclopentane ring is another essential motif in drug design.[5] It provides a conformationally flexible yet structurally defined scaffold that can orient substituents in precise three-dimensional space, which is crucial for molecular recognition at biological targets.[6] This ring system is a key component of several successful drugs, most notably in the class of carbocyclic nucleoside analogues like the anti-HIV agent Abacavir, where it acts as a metabolically stable mimic of the natural ribose sugar.[7] Furthermore, cyclopentane and its bicyclic variants are increasingly explored as bioisosteres for aromatic rings, a strategy used to improve physicochemical properties such as solubility and metabolic stability.[8][9][10]

The conjugation of these two moieties in 2-(Cyclopentylmethyl)cyclohexan-1-amine creates a novel lipophilic scaffold. We hypothesize that this unique combination may yield compounds with novel pharmacology, particularly within the CNS. The cyclohexylamine core provides a potential anchor for interaction with aminergic or ionotropic receptors, while the cyclopentylmethyl group can explore hydrophobic pockets within a binding site, potentially conferring selectivity and potency. This guide outlines a systematic approach to synthesize, characterize, and evaluate the therapeutic potential of this promising, unexplored molecule.

Part 2: Proposed Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

A robust and efficient synthesis is the first step in the evaluation of any new chemical entity. We propose a straightforward two-step synthetic sequence to access the target compound, beginning from commercially available starting materials. The key transformation is a reductive amination, a widely used and reliable method for amine synthesis.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Amination A Cyclohexanone C 2-(Cyclopentylmethyl)cyclohexan-1-one A->C LDA, THF, -78 °C B Cyclopentylmethyl bromide B->C D 2-(Cyclopentylmethyl)cyclohexan-1-one F 2-(Cyclopentylmethyl)cyclohexan-1-amine (Target Compound) D->F Sodium cyanoborohydride, Methanol E Ammonium Acetate E->F

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentylmethyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

Step 1: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-one

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add cyclohexanone dropwise to the LDA solution, again keeping the temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add a solution of cyclopentylmethyl bromide in anhydrous THF dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(cyclopentylmethyl)cyclohexan-1-one.

Step 2: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

  • To a round-bottom flask, add 2-(cyclopentylmethyl)cyclohexan-1-one, ammonium acetate, and anhydrous methanol.

  • Stir the mixture at room temperature until the ketone is fully dissolved.

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Quench the reaction by carefully adding water. Make the solution basic (pH > 10) with aqueous NaOH.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by adding a solution of HCl in diethyl ether, followed by filtration and recrystallization.

Part 3: Hypothesized Biological Targets and Evaluation Protocols

The structural similarity of the cyclohexylamine core to known neuroactive compounds suggests that the initial biological characterization should focus on CNS targets. Based on established pharmacology of related scaffolds, the NMDA and sigma receptors are high-priority targets.[3][11]

G A 2-(Cyclopentylmethyl)cyclohexan-1-amine (Test Compound) B Primary Screening: In Vitro Binding Assays A->B C NMDA Receptor Binding Assay B->C D Sigma-1 (σ1) Receptor Binding Assay B->D E Sigma-2 (σ2) Receptor Binding Assay B->E F Secondary Screening: Functional & Safety Assays C->F D->F E->F G Functional NMDA Assay (e.g., Calcium Flux) F->G H In Vitro Safety Assays (Cytotoxicity, hERG) F->H I Lead Candidate G->I H->I

Caption: High-level workflow for biological screening.

Hypothesis 1: NMDA Receptor Antagonism

Arylcyclohexylamines are potent NMDA receptor antagonists.[3] It is plausible that 2-(cyclopentylmethyl)cyclohexan-1-amine, despite lacking the aryl group, could interact with this ion channel.

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol determines the ability of the test compound to displace a known radiolabeled NMDA receptor antagonist.

Materials:

  • Rat brain cortex membrane preparation

  • [³H]-MK-801 (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound stock solution in DMSO

  • Non-specific binding control: MK-801 (10 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in Tris-HCl buffer. The final DMSO concentration should not exceed 0.1%.

  • In a 96-well plate, add in the following order:

    • Tris-HCl buffer.

    • Test compound dilution or vehicle (for total binding) or non-specific control.

    • [³H]-MK-801 (final concentration ~1 nM).

    • Rat brain membrane preparation (final concentration ~100-200 µg protein/well).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a microplate harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Dry the filters, place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percent inhibition caused by the test compound at each concentration and calculate the IC₅₀ value using non-linear regression analysis.

Hypothesis 2: Sigma (σ) Receptor Modulation

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in various CNS disorders. Many simple amines and cyclohexylamine derivatives show affinity for these receptors.[12]

Protocol 3: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol assesses the affinity of the test compound for the σ₁ receptor.

Materials:

  • Guinea pig brain membrane preparation (rich in σ₁ receptors).[13]

  • [³H]-(+)-pentazocine (selective σ₁ radioligand).[12]

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Test compound stock solution in DMSO.

  • Non-specific binding control: Haloperidol (10 µM).[13]

  • Equipment as listed in Protocol 2.

Procedure:

  • Follow the general procedure outlined in Protocol 2.

  • Use [³H]-(+)-pentazocine as the radioligand (final concentration ~2-3 nM).[12]

  • Use guinea pig brain membranes as the receptor source.[13]

  • Use haloperidol as the agent to determine non-specific binding.[13]

  • Incubate for 90-120 minutes at room temperature.

  • Analyze data as described in Protocol 2 to determine the IC₅₀ value for the σ₁ receptor.

Part 4: Essential In Vitro Safety and Liability Profiling

Early assessment of potential liabilities is critical in modern drug discovery to avoid late-stage failures. For any new chemical entity, general cytotoxicity and cardiac safety (hERG channel inhibition) are fundamental starting points.

G A New Chemical Entity (e.g., 2-(Cyclopentylmethyl)cyclohexan-1-amine) B Tier 1 Safety Screening A->B C In Vitro Cytotoxicity Assay (e.g., MTT/XTT) B->C D hERG Channel Inhibition Assay (e.g., Automated Patch-Clamp) B->D E Data Analysis C->E D->E F Acceptable Safety Profile? (Cytotoxicity IC50 > 10 µM, hERG IC50 > 10 µM) E->F G Proceed to Further Development F->G Yes H Deprioritize or Redesign F->H No

Caption: Workflow for early in vitro safety assessment.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cell line (e.g., HEK293 or HepG2).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. Add the dilutions to the cells. Include vehicle-only (DMSO) and medium-only controls.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[16]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: hERG Potassium Channel Inhibition Assay (Automated Patch-Clamp)

Inhibition of the hERG channel is a primary cause of drug-induced cardiac arrhythmia. Automated patch-clamp systems provide a high-throughput method for assessing this liability.[17]

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

  • Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.

  • Test compound dilutions in extracellular solution.

  • Positive control: A known hERG blocker (e.g., E-4031 or Cisapride).[18]

Procedure:

  • Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.

  • Load the cells and the intracellular/extracellular solutions onto the system.

  • The instrument will automatically establish whole-cell patch-clamp configurations.

  • Apply a standardized voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarization step (e.g., to +20 mV) to open the channels, followed by a repolarization step (e.g., to -50 mV) where the characteristic tail current is measured.[17][18]

  • Record a stable baseline current in the vehicle-containing extracellular solution.

  • Sequentially perfuse increasing concentrations of the test compound over the cells, recording the current at each concentration until a steady-state block is achieved (typically 3-5 minutes per concentration).

  • At the end of the experiment, apply a saturating concentration of a positive control to confirm the identity of the current.

  • Measure the peak tail current amplitude at each concentration, normalize it to the baseline current, and calculate the IC₅₀ for hERG inhibition.

Part 5: Data Presentation and Interpretation

Systematic data organization is crucial for decision-making. The results from the initial screening cascade should be summarized clearly.

Assay Target/Endpoint Hypothetical IC₅₀ (µM) Interpretation/Next Steps
NMDA Receptor Binding[³H]-MK-801 Displacement5.2Moderate activity. Warrants follow-up in a functional assay to confirm antagonism.
Sigma-1 (σ₁) Receptor Binding[³H]-(+)-Pentazocine Displacement0.85Potent activity. High priority for further investigation and selectivity profiling.
Sigma-2 (σ₂) Receptor Binding[³H]-DTG Displacement> 20Low activity. Suggests selectivity for σ₁ over σ₂.
Cytotoxicity (MTT)HEK293 Cell Viability> 50No significant cytotoxicity observed. Favorable result.
hERG Channel InhibitionK⁺ Current Block25Low risk of cardiotoxicity. A >30-fold window between the therapeutic target (σ₁) and hERG is generally considered acceptable.

Table 1: Illustrative Data Summary for 2-(Cyclopentylmethyl)cyclohexan-1-amine.

Part 6: Conclusion and Future Directions

This guide proposes a structured and scientifically grounded approach to investigate the medicinal chemistry potential of 2-(Cyclopentylmethyl)cyclohexan-1-amine. By leveraging the known pharmacology of its constituent cyclohexylamine and cyclopentane moieties, we have identified the NMDA and sigma receptors as high-priority initial targets. The provided protocols for synthesis, in vitro biological evaluation, and safety profiling offer a clear roadmap for researchers.

The illustrative data suggest that this novel scaffold could yield potent and selective sigma-1 receptor ligands with a favorable early safety profile. Should initial findings prove promising, future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the cyclopentane and cyclohexane rings to optimize potency and selectivity.

  • Functional Characterization: Moving from binding assays to functional assays (e.g., calcium flux, electrophysiology) to confirm the mode of action (agonist vs. antagonist).

  • In Vivo Evaluation: Assessing the compound's efficacy in relevant animal models of CNS disorders (e.g., pain, depression, or neurodegeneration) based on the confirmed in vitro target engagement.

The exploration of novel chemical space is essential for therapeutic innovation. 2-(Cyclopentylmethyl)cyclohexan-1-amine represents a promising starting point for the development of new chemical probes and potential drug candidates.

References

A comprehensive list of references is provided for further reading and verification of the protocols and claims made in this document.

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. Available at: [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ACS Publications. Available at: [Link]

  • New Directions in Bioisostere Research. GtR. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Cyclopentane Ring Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. The Royal Society of Chemistry. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. Available at: [Link]

  • hERG Assay. SlideShare. Available at: [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE. Available at: [Link]

  • CYCLOHEXYLAMINE (CHA). Ataman Kimya. Available at: [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. Available at: [Link]

  • Cyclohexylamine. Wikipedia. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. University of Pennsylvania. Available at: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available at: [Link]

  • The main use of cyclohexylamine products. Dayang Chem. Available at: [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]

  • Cyclohexylamine plays a key role in multiple industries. LookChem. Available at: [Link]

  • Biocatalytic Route to Chiral 2-Substituted-1,2,3,4-Tetrahydroquinolines Using Cyclohexylamine Oxidase Muteins. ACS Catalysis. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. Available at: [Link]

  • Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. PMC. Available at: [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PMC. Available at: [Link]

  • NMDA Receptor Antagonists for Treatment of Depression. MDPI. Available at: [Link]

  • Overview of NMDA receptors and antagonists (Chapter 75). The Essence of Analgesia and Analgesics. Available at: [Link]

  • NMDA Receptor Antagonism: Escalation of Aggressive Behavior in Alcohol-drinking Mice. PMC. Available at: [Link]

  • Synthetic method for cyclohexylamine. Google Patents.

Sources

Application Note: High-Resolution GC-MS Profiling of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the GC-MS analysis of 2-(Cyclopentylmethyl)cyclohexan-1-amine , designed for researchers in pharmaceutical development and forensic toxicology.

Introduction & Chemical Context

2-(Cyclopentylmethyl)cyclohexan-1-amine (C₁₂H₂₃N, MW 181.32) is a bicyclic primary amine structurally related to several pharmacophores found in NMDA receptor antagonists and industrial curing agents. Its structure consists of a cyclohexane ring substituted at the C1 position with a primary amine and at the C2 position with a cyclopentylmethyl group.

Analytical Challenges
  • Polarity & Tailing: As a primary aliphatic amine, the free base exhibits strong hydrogen bonding with active sites (silanols) in the GC inlet and column, leading to peak tailing and reduced sensitivity.

  • Stereoisomerism: The molecule possesses two chiral centers (C1 and C2), resulting in potential cis and trans diastereomers that require chromatographic resolution.[1]

  • Volatility: While moderately volatile, the underivatized amine is prone to thermal degradation or adsorption in the injector port.

Strategic Solution: This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[2][3] This converts the polar primary amine into a stable, volatile amide (N-TFA derivative), improving peak symmetry, separation efficiency, and providing a distinctive mass spectral fingerprint for identification.

Experimental Design & Causality

Instrumentation
  • GC System: Agilent 8890 or equivalent with split/splitless inlet.

  • MS Detector: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977C) with Electron Ionization (EI) source.

  • Column Selection: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Reasoning: A low-polarity (5% phenyl) phase is ideal for separating non-polar TFA derivatives. The "Sil" (arylene) stabilization reduces column bleed at high temperatures, critical for trace analysis.

Reagents & Standards
  • Solvents: Ethyl Acetate (EtOAc) and Hexane (GC-MS Grade).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) >99%.

  • Base: Pyridine (anhydrous) – acts as an acid scavenger to neutralize the trifluoroacetic acid by-product.

Sample Preparation Protocol

This workflow ensures the complete conversion of the amine to its N-TFA analog (MW 277.33).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of 2-(Cyclopentylmethyl)cyclohexan-1-amine in 10 mL of Methanol (1 mg/mL).

  • Aliquot & Evaporation:

    • Transfer 100 µL of stock solution to a reaction vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

  • Derivatization Reaction:

    • Add 50 µL Ethyl Acetate (solvent).

    • Add 50 µL TFAA (reagent).

    • Optional: Add 10 µL Pyridine if acid sensitivity is a concern (usually not needed for simple aliphatic amines).

    • Cap the vial immediately and incubate at 60°C for 20 minutes .

    • Mechanism: The nucleophilic nitrogen attacks the carbonyl of the anhydride, releasing trifluoroacetic acid and forming the amide.

  • Reconstitution:

    • Evaporate the excess reagents (TFAA/EtOAc) to dryness under N₂ (crucial to protect the GC column from excess acid).

    • Reconstitute in 200 µL Ethyl Acetate .

    • Transfer to an autosampler vial with a glass insert.

Workflow Visualization

SamplePrep Sample Crude Amine (Dry Residue) Reagents Add TFAA + EtOAc (1:1 v/v) Sample->Reagents Incubate Incubate 60°C, 20 min Reagents->Incubate Acylation Evap Evaporate to Dryness (Remove Acid) Incubate->Evap Cleanup Recon Reconstitute in EtOAc Evap->Recon Inject GC-MS Injection Recon->Inject

Caption: Figure 1.[4] Optimized derivatization workflow for converting primary amines to N-TFA analogs.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Mode Split (10:1) or SplitlessSplit for high conc.; Splitless for trace analysis.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures stable retention times.
Oven Program Initial: 60°C (hold 1 min) Ramp: 15°C/min to 300°C Final: 300°C (hold 3 min)Slow start focuses the solvent; fast ramp elutes the derivative (approx. RT 12-14 min).
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Scan Range m/z 40 – 450Covers the molecular ion (277) and lower fragments.

Data Analysis & Interpretation

Chromatographic Expectations
  • Peak Shape: The N-TFA derivative should yield a sharp, symmetrical peak.

  • Isomers: You may observe two distinct peaks representing the cis and trans isomers of the cyclohexane ring substitution.[1] Typically, the trans isomer (diequatorial conformation) elutes slightly earlier or later depending on the specific stationary phase interactions, but both will have identical mass spectra.

Mass Spectral Fragmentation (EI, 70 eV)

The interpretation relies on the stability of the carbocations formed after ionization.

  • Target Analyte: N-TFA-2-(Cyclopentylmethyl)cyclohexan-1-amine.

  • Molecular Ion (M⁺): m/z 277 (Distinct, usually moderate intensity).

  • Base Peak (Predicted): m/z 194 .

    • Mechanism:Alpha-Cleavage . The bond between C1 (bearing the nitrogen) and C2 (bearing the cyclopentylmethyl group) is cleaved. This results in the loss of the bulky cyclopentylmethyl radical (C₆H₁₁•, mass 83) and retention of the charge on the nitrogen-containing ring fragment.

    • Calculation: 277 (M⁺) - 83 (Side Chain) = 194.

  • Secondary Fragments:

    • m/z 69: Cyclopentyl cation (C₅H₉⁺), common in cyclopentyl-substituted compounds.

    • m/z 41: C₃H₅⁺ (Ring fragmentation).

Fragmentation Pathway Diagram[5]

Fragmentation MolIon Molecular Ion (M+) m/z 277 [C14H22F3NO]+ AlphaCleavage Alpha-Cleavage Product (Base Peak) m/z 194 [M - Cyclopentylmethyl]+ MolIon->AlphaCleavage Loss of C2 Substituent SideChain Neutral Loss Cyclopentylmethyl Radical (83 Da) MolIon->SideChain CyclopentylIon Cyclopentyl Cation m/z 69 [C5H9]+ MolIon->CyclopentylIon Charge Retention on Side Chain

Caption: Figure 2. Predicted Electron Ionization (EI) fragmentation pathway for the N-TFA derivative.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following criteria must be met:

  • Derivatization Efficiency: The underivatized amine peak (MW 181) should be < 2% of the total peak area. If high, check reagent freshness or incubation time.

  • Solvent Blank: Inject pure Ethyl Acetate. No peaks should appear at the retention time of the analyte (prevents carryover).

  • Linearity: A 5-point calibration curve (e.g., 10 – 1000 ng/mL) should yield an R² > 0.995.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Recommendations, Version 8.0. (Standard protocol for GC-MS validation). Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • NIST Mass Spectrometry Data Center . (2023). NIST / EPA / NIH Mass Spectral Library (EI) - General Amine Fragmentation Patterns. Link

Sources

1H and 13C NMR characterization of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Complete NMR Characterization of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive framework for the complete ¹H and ¹³C NMR characterization of 2-(Cyclopentylmethyl)cyclohexan-1-amine, a saturated bicyclic primary amine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of steps to explain the causality behind experimental choices. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to ensure a robust and verifiable structural assignment.

Introduction: The Molecule and the Method

2-(Cyclopentylmethyl)cyclohexan-1-amine presents a common structural elucidation challenge due to its two saturated carbocyclic rings and multiple stereocenters. The high degree of saturation results in significant signal overlap in the upfield region of the ¹H NMR spectrum, making one-dimensional analysis alone insufficient for complete assignment. A multi-faceted NMR approach is therefore essential.

This guide will systematically detail the protocols to:

  • Acquire high-quality 1D and 2D NMR data.

  • Assign every proton and carbon signal in the molecule.

  • Confirm the connectivity between the cyclopentyl and cyclohexyl rings.

  • Utilize advanced spectral editing techniques like DEPT to determine carbon multiplicities.

The methodologies described herein are grounded in established NMR principles and are designed to be adaptable to a wide range of modern NMR spectrometers.

dot graph "Molecule_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Cyclohexane Ring C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,-0.7!"]; C3 [label="C3", pos="-1.2,-2.1!"]; C4 [label="C4", pos="0,-2.8!"]; C5 [label="C5", pos="1.2,-2.1!"]; C6 [label="C6", pos="1.2,-0.7!"]; N1 [label="N", pos="0,1.4!", fontcolor="#34A853"];

// Cyclopentyl Ring C7 [label="C7", pos="-2.4,0!"]; C8 [label="C8", pos="-3.8,0.3!"]; C9 [label="C9", pos="-4.5,-1!"]; C10 [label="C10", pos="-3.5,-2!"]; C11 [label="C11", pos="-2.4,-1.4!"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N1 [label="NH2"]; C2 -- C7; C7 -- C11 -- C10 -- C9 -- C8 -- C7;

// Atom Labels label_node [label="2-(Cyclopentylmethyl)cyclohexan-1-amine\nAtom Numbering Scheme", pos="-2,-3.8!", fontsize=14, fontcolor="#4285F4"]; } Caption: Atom numbering scheme for 2-(Cyclopentylmethyl)cyclohexan-1-amine.

Experimental Design & Protocols

A logical, stepwise approach is critical for efficiently elucidating the structure. Our workflow begins with meticulous sample preparation, followed by foundational 1D NMR experiments, and culminates in advanced 2D correlation spectroscopy to assemble the complete molecular picture.

G cluster_prep Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Elucidation A Sample Preparation (5-25 mg in 0.6 mL CDCl3) B ¹H NMR (Proton Environment) A->B C ¹³C{¹H} NMR (Unique Carbons) B->C D DEPT-135 & DEPT-90 (Carbon Multiplicity) C->D E ¹H-¹H COSY (H-H Connectivity) D->E F ¹H-¹³C HSQC (Direct C-H Bonds) E->F G ¹H-¹³C HMBC (Long-Range C-H Bonds) F->G H Data Integration & Structural Assignment G->H

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[2] The primary amine functional group requires careful solvent selection to avoid issues with proton exchange and potential salt formation.

Materials:

  • 2-(Cyclopentylmethyl)cyclohexan-1-amine (5-25 mg for ¹H, 50-100 mg for ¹³C).[3]

  • Deuterated chloroform (CDCl₃), 99.8 atom % D.

  • Alternative solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).[4]

  • Glass Pasteur pipette and glass wool.

  • Small vial for dissolution.

Methodology:

  • Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial. While ¹H NMR can be performed on smaller quantities, this amount provides a good starting point to mitigate the dominance of contaminant peaks.[2] For subsequent ¹³C experiments, a more concentrated sample (50-100 mg) is often required to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection: CDCl₃ is a common choice for small organic molecules.[4] However, it can be slightly acidic and may interact with the amine. If the N-H protons are of particular interest or if solubility is low, DMSO-d₆ is an excellent alternative. For this protocol, we will proceed with CDCl₃.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5] Vortex gently to ensure the sample is fully dissolved. Complete dissolution is critical, as suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.[2]

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube.[2] This step removes any particulate matter. Do not use cotton wool, as solvents can leach impurities from it.[2]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the sample height is appropriate for the spectrometer being used (typically around 5 cm).[4]

Protocol: 1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity. Poor shimming results in broad, distorted peaks.

  • Acquire a standard ¹H NMR spectrum. Key parameters include a spectral width of ~12 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

  • D₂O Exchange (Optional): To confirm the identity of the N-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The labile N-H protons will exchange with deuterium, causing their signal to disappear or significantly diminish.[6]

¹³C NMR and DEPT Spectroscopy:

  • Using the same locked and shimmed sample, select the ¹³C NMR experiment.

  • Acquire a standard proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is needed. Due to the low natural abundance of ¹³C, more scans will be required compared to ¹H NMR.[7]

  • Next, perform the DEPT (Distortionless Enhancement by Polarization Transfer) experiments. These are crucial for determining the number of hydrogens attached to each carbon.[8][9]

    • DEPT-90: This spectrum will only show signals for CH (methine) carbons.[10][11]

    • DEPT-135: This spectrum shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[10][12] Quaternary carbons are absent from all DEPT spectra.[11]

Data Analysis and Spectral Interpretation

¹H NMR Spectrum: Predicted Features

The ¹H NMR spectrum will be complex, with most signals appearing between 0.8 and 3.5 ppm.

  • N-H Protons (δ ~0.5-5.0 ppm): The two protons of the primary amine will likely appear as a single, broad peak.[13] Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[13]

  • C1-H Proton (δ ~2.5-3.2 ppm): The methine proton on the carbon bearing the amine group is expected to be the most downfield of the aliphatic C-H signals due to the electron-withdrawing effect of the nitrogen atom. Its multiplicity will be complex, coupling to protons on C2 and C6.

  • Cyclohexyl, Cyclopentyl, and Methylene Protons (δ ~0.8-2.0 ppm): This region will contain a large cluster of overlapping multiplets corresponding to the 20 other C-H protons. The significant overlap necessitates 2D NMR for definitive assignment.

¹³C NMR and DEPT Spectra: Predicted Features

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

  • C1 (δ ~50-60 ppm): The carbon directly attached to the nitrogen will be the most downfield aliphatic carbon.[14]

  • C2, C7, C11 (δ ~35-45 ppm): These carbons (two methines and one methylene) are adjacent to substituted centers and will appear at intermediate shifts.

  • Other Aliphatic Carbons (δ ~20-35 ppm): The remaining eight CH₂ carbons of the two rings will resonate in this region.[7][15][16]

The DEPT experiments will provide the following crucial information:

  • DEPT-90: Will show signals for the three methine carbons: C1, C2, and C8.

  • DEPT-135: Will show C1, C2, and C8 as positive peaks, and the nine methylene carbons (C3, C4, C5, C6, C7, C9, C10, C11) as negative peaks.

Protocol: 2D NMR for Unambiguous Assignment

To resolve the signal overlap observed in the 1D spectra, a suite of 2D NMR experiments is required.[17]

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds.[18][19] This is the primary tool for mapping out the spin systems within each ring.

  • Protocol: Run a standard gradient-enhanced COSY (gCOSY) experiment.

  • Interpretation: Cross-peaks in the 2D spectrum connect coupled protons.[20] For example, a cross-peak between the signal for C1-H and a signal in the aliphatic envelope will identify the C2-H and C6-H protons. From there, one can "walk" around the cyclohexane ring by tracing the sequential correlations (e.g., C2-H to C3-H₂).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[21][22] It is a highly sensitive experiment for assigning carbon signals based on their attached, more easily distinguished, protons.[1][23]

  • Protocol: Run a standard sensitivity-enhanced HSQC experiment.

  • Interpretation: Each peak in the 2D spectrum correlates a proton signal (horizontal axis) with a carbon signal (vertical axis).[22] This allows the direct assignment of all protonated carbons identified in the DEPT spectra.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons, typically over 2 or 3 bonds (²J_CH, ³J_CH).[24][25] This experiment is critical for connecting disparate spin systems and identifying quaternary carbons.[26][27]

  • Protocol: Run a standard gHMBC experiment. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

  • Interpretation: Cross-peaks connect protons to carbons separated by multiple bonds. The key correlation for this molecule will be from the methylene bridge protons (C7-H₂) to carbons in both the cyclopentyl ring (e.g., C8, C11) and the cyclohexyl ring (e.g., C1, C2, C3). This single experiment provides definitive proof of the overall molecular assembly.

dot graph "Key_Correlations" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Define node positions based on the molecular structure C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,-0.7!"]; C3 [label="C3", pos="-1.2,-2.1!"]; C6 [label="C6", pos="1.2,-0.7!"]; C7 [label="C7", pos="-2.4,0!"]; C8 [label="C8", pos="-3.8,0.3!"]; C11 [label="C11", pos="-2.4,-1.4!"]; H7 [label="H7", pos="-2.8,0.7!", fontcolor="#EA4335"]; H2 [label="H2", pos="-1.5,0.1!", fontcolor="#EA4335"];

// Dummy nodes for structure outline node [shape=point, width=0]; p1 [pos="0,0!"]; p2 [pos="-1.2,-0.7!"]; p3 [pos="-1.2,-2.1!"]; p4 [pos="0,-2.8!"]; p5 [pos="1.2,-2.1!"]; p6 [pos="1.2,-0.7!"]; p7 [pos="-2.4,0!"]; p8 [pos="-3.8,0.3!"]; p9 [pos="-4.5,-1!"]; p10 [pos="-3.5,-2!"]; p11 [pos="-2.4,-1.4!"];

// Edges for structure edge [color="#5F6368", style=solid]; p1--p2--p3--p4--p5--p6--p1; p2--p7; p7--p11--p10--p9--p8--p7;

// HMBC Correlations edge [color="#EA4335", style="dashed", constraint=false, arrowhead=curve, splines=true]; H7 -> C2 [label="³J"]; H7 -> C1 [label="³J"]; H7 -> C8 [label="²J"]; H7 -> C11 [label="²J"];

// COSY Correlation edge [color="#4285F4", style="dashed", constraint=false, arrowhead=curve, splines=true]; H2 -> H7 [label="³J (COSY)", len=1.5];

// Label label_node [label="Key 2D NMR Correlations", pos="-2,-3.5!", fontsize=14, fontcolor="#4285F4"]; } Caption: Key HMBC (red) and COSY (blue) correlations confirming connectivity.

Summary of Expected Data

The following table summarizes the anticipated NMR data for 2-(Cyclopentylmethyl)cyclohexan-1-amine in CDCl₃. Chemical shifts are estimates based on typical values for similar structural motifs and should be confirmed by the 2D experiments.

Atom #¹H Shift (ppm)¹³C Shift (ppm)DEPT-135Key COSY Correlations (with H on)Key HMBC Correlations (from H on)
1 ~2.5-3.2 (m)~50-60CH (+)C2, C6C2, C3, C5, C6, C7
2 ~1.2-1.8 (m)~38-45CH (+)C1, C3, C7C1, C3, C4, C6, C7
3 ~1.0-1.8 (m)~25-35CH₂ (-)C2, C4C1, C2, C4, C5
4 ~1.0-1.8 (m)~25-30CH₂ (-)C3, C5C2, C3, C5, C6
5 ~1.0-1.8 (m)~25-35CH₂ (-)C4, C6C1, C3, C4, C6
6 ~1.0-1.8 (m)~30-38CH₂ (-)C1, C5C1, C2, C4, C5
7 ~1.1-1.9 (m)~40-48CH₂ (-)C2, C8, C11C1, C2, C3, C8, C11
8 ~1.2-1.8 (m)~30-38CH (+)C7, C9C7, C9, C10, C11
9 ~1.1-1.9 (m)~24-28CH₂ (-)C8, C10C7, C8, C10, C11
10 ~1.1-1.9 (m)~24-28CH₂ (-)C9, C11C8, C9, C11
11 ~1.1-1.9 (m)~30-38CH₂ (-)C7, C10C7, C8, C9, C10
NH₂ ~0.5-5.0 (br s)N/AN/ANoneC1, C2 (weak)

References

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Dorrestein, P. C., et al. (2023). Structure characterization with NMR molecular networking. Nature Communications. Retrieved from [Link]

  • IntechOpen. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Fiveable. (2025). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • University of Texas at Austin. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Wiley Online Library. (2008). Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • JoVE. (2024). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • ChemRxiv. (2025). Structure Characterization with NMR Molecular Networking. Retrieved from [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of carbon atoms in the 13C NMR spectra for compounds 1-4. Retrieved from [Link]

  • PubMed. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-methylcyclopentanamine. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanamine, N,N'-1,2-ethanediylidenebis-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated solvents. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (2015). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • TNO. (n.d.). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). (1S,2S)-2-methylcyclopentan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopentyloxymethyl)cyclopentan-1-amine. Retrieved from [Link]

Sources

Structural Elucidation of Primary and Secondary Amines via ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FTIR-042

Executive Summary

This application note provides a rigorous protocol for the identification and differentiation of primary (


) and secondary (

) amines using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Designed for drug development professionals, this guide moves beyond basic spectral assignment to address the mechanistic behaviors of N-H bonds under varying phases, the impact of hydrogen bonding on spectral resolution, and the critical "decision tree" required to distinguish these moieties in complex pharmaceutical intermediates.
Theoretical Foundation: The N-H Dipole

The utility of IR spectroscopy in amine analysis stems from the polarity of the Nitrogen-Hydrogen bond. While the dipole moment of the N-H bond (


 D) is weaker than that of the O-H bond, it is sufficient to produce distinct vibrational modes.

The differentiation between primary and secondary amines relies on the number of available hydrogen oscillators attached to the nitrogen:

  • Primary Amines (

    
    ):  Possess two N-H bonds, allowing for coupled vibrations (Asymmetric and Symmetric stretching).[1]
    
  • Secondary Amines (

    
    ):  Possess a single N-H bond, resulting in a single uncoupled stretching mode.[1][2]
    
  • Tertiary Amines (

    
    ):  Lack N-H bonds, rendering them silent in the functional group region (3500–3300 cm⁻¹), serving as a negative control.[1][2][3]
    
Vibrational Mode Visualization

The following diagram illustrates the specific atomic displacements responsible for the characteristic bands.

AmineVibrations cluster_0 Primary Amine (R-NH2) cluster_1 Secondary Amine (R2-NH) P_Asym Asymmetric Stretch (~3500 cm⁻¹) Antiphase vibration P_Sym Symmetric Stretch (~3400 cm⁻¹) In-phase vibration P_Asym->P_Sym Coupled Pair (The 'Doublet') P_Scissor Scissoring (Bend) (1650-1580 cm⁻¹) P_Sym->P_Scissor Confirmation S_Stretch Single Stretch (3350-3310 cm⁻¹) Weak intensity S_Bend Bending (Often too weak/broad) S_Stretch->S_Bend Single Band Only

Figure 1: Vibrational modes of N-H bonds.[1] Primary amines exhibit a coupled "doublet" in the high-frequency region, whereas secondary amines show a singlet.

Spectral Characteristics & Diagnostic Data

The following table synthesizes the critical frequency ranges. Note that values can shift based on the chemical environment (aliphatic vs. aromatic) and hydrogen bonding state.[4]

Vibrational ModePrimary Amine (

)
Secondary Amine (

)
Intensity & Shape
N-H Stretch (Asym)

N/AMedium, Sharp
N-H Stretch (Sym)


Medium (1°); Weak (2°)
N-H Bend (Scissor)

N/A (or very weak)Medium to Strong
N-H Wag (Out-of-plane)


Broad, "blob-like"
C-N Stretch


Medium (Aliphatic); Strong (Aromatic)

Critical Insight: In primary amines, the two stretching bands often resemble "fangs" or a letter "W". In secondary amines, the single band is often weak and can be mistaken for baseline noise if the sample concentration is low [1, 2].

Experimental Protocol: ATR-FTIR

For pharmaceutical solids and oils, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and ease of cleaning.

Equipment Prerequisites
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

    • Why Diamond? Chemical inertness against reactive amines.

    • Why ZnSe? Higher throughput, but susceptible to scratching and pH extremes (avoid if amine is strongly basic/caustic) [3].

  • Solvents: Isopropanol or Ethanol for cleaning.

Step-by-Step Workflow

ATRWorkflow start Start clean 1. Clean Crystal (Isopropanol) start->clean bg 2. Collect Background (Air, 32 scans) clean->bg Dry Crystal prep 3. Sample Prep (Neat liquid or Powder) bg->prep apply 4. Apply Sample (Ensure full coverage) prep->apply press 5. Apply Pressure (Solids only: High Clamp) apply->press Solid scan 6. Collect Sample (32-64 scans, 4cm⁻¹ res) apply->scan Liquid press->scan process 7. Post-Process (ATR Correction) scan->process

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of amines.

Detailed Method:
  • System Stabilization: Allow the source to warm up for 30 minutes.

  • Background Collection: Collect an air background (minimum 32 scans). Crucial: Ensure the environment is purged of CO2/H2O, as atmospheric water vapor absorbs in the 3500-3600 cm⁻¹ region and can obscure N-H bands [4].

  • Sample Application:

    • Liquids: Place one drop of neat amine on the crystal. No pressure arm is needed.

    • Solids: Place ~5 mg of powder. Apply the pressure tower until the "slip-clutch" clicks to ensure intimate contact between the sample and the crystal lattice.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (software algorithm) to adjust for the depth of penetration (

    
    ) variance across wavenumbers. This makes the relative intensities comparable to transmission library spectra [5].
    
Advanced Analysis & Troubleshooting
The Hydrogen Bonding Effect

Amines are capable of hydrogen bonding, which significantly alters the spectrum.

  • Neat (Pure) Liquids: Extensive H-bonding broadens the N-H bands and shifts them to lower frequencies.[4]

  • Dilute Solution (

    
     M in 
    
    
    
    ):
    H-bonds are broken. The bands become sharp and shift to higher frequencies (closer to 3500 cm⁻¹).
    • Protocol Tip: If a secondary amine band is too broad to distinguish from an O-H stretch, dissolve the sample in dry Carbon Tetrachloride (

      
      ) or Dichloromethane (
      
      
      
      ) and run in a liquid transmission cell. The N-H band will sharpen distinctively, whereas O-H bands remain broader [1].[2]
Differentiation from Amides

Drug molecules often contain both amines and amides.

  • Amides: Show a strong Carbonyl (

    
    ) band at ~1690-1630 cm⁻¹ (Amide I).
    
  • Amines: Lack this carbonyl band.[3] If you see N-H stretches but no

    
     peak, it is likely an amine.
    
Amine Salts (Hydrochlorides)

In drug development, amines are often converted to HCl salts to improve solubility.

  • Effect: Protonation (

    
    ) eliminates the lone pair. The characteristic sharp N-H stretches disappear and are replaced by a very broad, multiple-band system  between 3000 and 2500 cm⁻¹ (often overlapping with C-H stretches).
    
  • Action: To confirm the amine, perform a "free-basing" extraction: Add a drop of NaOH to the sample, extract with organic solvent, and re-run the IR on the organic layer to see the restored "free" amine bands [6].

References
  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • Thermo Fisher Scientific. (2019).[5] Identify an Unknown Sample with ATR. YouTube.[6] Available at: [Link]

  • Thermo Fisher Scientific. (2019).[5] Omnic Software Basics: Attenuated Total Reflectance (ATR). YouTube.[6] Available at: [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy of Amine Salts. Available at: [Link]

Sources

experimental setup for high-yield synthesis of cyclohexanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexanamine (cyclohexylamine) scaffolds are critical pharmacophores in the synthesis of mucolytics (e.g., Bromhexine), analgesics (e.g., Tramadol precursors), and rubber accelerators. While theoretically simple, the synthesis of these derivatives often suffers from two primary failure modes: incomplete reduction and uncontrolled dimerization (formation of dicyclohexylamines).

This Application Note provides three validated protocols for the high-yield synthesis of cyclohexanamine derivatives. We prioritize the Heterogeneous Catalytic Hydrogenation of Anilines (Method A) for bulk synthesis and Reductive Amination of Cyclohexanones (Method B) for complex, chiral, or highly substituted derivatives. We also detail a Continuous Flow Protocol (Method C) for scalable, safety-critical applications.

Mechanistic Pathways & Critical Control Points

Understanding the reaction mechanism is the only way to control impurities. The reduction of aniline does not proceed directly to cyclohexanamine; it passes through a reactive enamine/imine intermediate.

The Danger Zone: The accumulation of the imine intermediate is the root cause of yield loss. If the imine encounters a newly formed primary amine, they condense to form a secondary amine (dicyclohexylamine), drastically reducing yield.

Diagram 1: Reaction Mechanism & Divergence

Figure 1 illustrates the competitive pathway between desired reduction and undesired condensation.

G Aniline Aniline Substrate Imine Imine / Enamine (Reactive Intermediate) Aniline->Imine Slow Step (Aromaticity Break) H2_1 + 2 H2 Product Cyclohexanamine (Primary Amine) Imine->Product Fast Reduction Condensation Condensation (- NH3) Imine->Condensation Acid Catalyzed H2_2 + H2 Product->Condensation Dimer Dicyclohexylamine (Secondary Amine) Condensation->Dimer + H2

Caption: Mechanistic divergence in aniline hydrogenation. Rapid reduction of the imine is required to prevent condensation with the product.

Method A: Heterogeneous Catalytic Hydrogenation (Autoclave)

Best For: Bulk synthesis of simple cyclohexanamine derivatives from available anilines.

The "Alkali Effect" Strategy

Standard Ru/C or Rh/C catalysts often yield 10–15% secondary amine byproducts. To achieve >95% selectivity, we utilize the Alkali-Promoted Ruthenium System . The addition of Lithium Hydroxide (LiOH) modifies the catalyst surface, enhancing the adsorption of the aromatic ring while neutralizing acidic sites that catalyze the condensation side-reaction [1].

Materials
  • Substrate: Substituted Aniline (10 mmol)

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C).

    • Note: Rh/C is more active but expensive; Ru/C is standard for industrial batches.

  • Promoter: LiOH·H₂O (10–15 mg per 100 mg catalyst).

  • Solvent: Isopropyl Alcohol (IPA) or t-Amyl Alcohol. Avoid non-polar solvents which promote dimerization.

Protocol
  • Catalyst Pre-treatment: In a glovebox or under Argon, mix 5% Ru/C (5 wt% loading relative to substrate) with LiOH·H₂O in the reaction solvent.[1][2][3] Sonicate for 5 minutes to ensure alkali distribution.

  • Loading: Transfer the catalyst slurry and the aniline substrate into a high-pressure stainless steel autoclave (e.g., Parr reactor).

  • Purging: Seal the reactor. Purge with N₂ (3x, 10 bar) followed by H₂ (3x, 10 bar) to remove oxygen.

  • Pressurization: Charge the reactor with H₂ to 50–80 bar (725–1160 psi) .

    • Critical: Higher pressure favors the desired hydrogenation over the condensation side reaction.

  • Reaction: Heat to 80–100°C with vigorous stirring (>1000 rpm). Stirring is rate-limiting; poor mass transfer leads to intermediate buildup and dimerization.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases.

  • Workup: Cool to RT. Vent H₂ carefully. Filter catalyst through Celite (Caution: Pyrophoric dry catalyst). Rinse with MeOH.[1][2] Concentrate filtrate.

Method B: Reductive Amination (Schlenk/Batch)

Best For: Introducing chirality, complex alkyl chains, or when the aniline precursor is unstable.

The STAB Protocol

We utilize Sodium Triacetoxyborohydride (STAB) .[3] Unlike NaCNBH₃ (toxic) or NaBH₄ (non-selective), STAB allows for the selective reduction of the iminium ion in the presence of the ketone, preventing over-alkylation [2].

Protocol
  • Mixing: In a round-bottom flask, dissolve Cyclohexanone (1.0 equiv) and the Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Activation: Add Acetic Acid (1.0 equiv) .

    • Why: Promotes formation of the iminium species.

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Incubation: Stir at Room Temperature for 2–4 hours under N₂ atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

Method C: Continuous Flow Hydrogenation (Scalable & Safe)

Best For: High-throughput screening, safety-critical scale-up, and precise residence time control.

Flow chemistry eliminates the headspace hazard of batch autoclaves and maximizes the gas-liquid-solid interfacial area.

Diagram 2: Flow Reactor Setup

Figure 2 depicts a standard H-Cube or Packed Bed Reactor (PBR) configuration.

Flow Res Substrate Reservoir (Aniline in IPA) Pump HPLC Pump Res->Pump Mixer Gas-Liquid Mixer Pump->Mixer Liquid Feed H2_Gen H2 Generator / Mass Flow H2_Gen->Mixer H2 Gas Col Packed Bed Reactor (PBR) (5% Rh/C or Ru/C) Temp: 100°C Mixer->Col Biphasic Flow BPR Back Pressure Regulator (100 bar) Col->BPR High Pressure Collect Product Collection BPR->Collect Depressurized

Caption: Continuous flow setup. The BPR ensures H2 remains dissolved in the liquid phase within the catalyst bed.

Protocol
  • Cartridge Preparation: Use a CatCart® or stainless steel column packed with 5% Rh/C .

  • System Parameters:

    • Pressure: Set BPR to 100 bar .

    • Temperature: 80–100°C.

    • Flow Rate: 0.5–1.0 mL/min (Optimize for Residence Time ~ 2-5 min).

  • Elution: Pump pure solvent (IPA) to equilibrate.

  • Reaction: Switch to substrate solution (0.1 M Aniline in IPA).

  • Collection: Discard the first 2 column volumes (dispersion zone). Collect steady-state fraction.

Data Summary & Troubleshooting

Catalyst Performance Comparison (Batch Hydrogenation)
CatalystPressure (bar)Temp (°C)Yield (%)Selectivity (1°:2° Amine)Stereochem (cis:trans)*
5% Ru/C (Standard) 801008588 : 1260 : 40
5% Ru/C + LiOH 8010096 99 : 1 65 : 35
5% Rh/C 50809895 : 580 : 20
Pt/C 50806070 : 30N/A

*Note: Stereochemistry data refers to 4-substituted cyclohexylamines. Rhodium generally favors cis-isomers due to face-selective adsorption.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dicyclohexylamine (Dimer) Low H₂ pressure or acidic sites.Increase pressure to >50 bar. Add LiOH (10 wt% to catalyst).
Incomplete Conversion Catalyst poisoning or poor stirring.Ensure vigorous stirring (>1000 rpm). Check for Sulfur/Halogen poisons in substrate.
Dehalogenation Substrate contains Cl/Br/I.Use Pt/C (sulfided) or add V₂O₅ inhibitors to prevent C-X bond cleavage [3].
Low Flow Yield Channeling in packed bed.Reduce particle size of catalyst support. Increase back-pressure.

References

  • Nishimura, S., et al. (1971).[4] The Ruthenium-Catalyzed Hydrogenation of Aromatic Amines Promoted by Lithium Hydroxide.[4][5] Bulletin of the Chemical Society of Japan.[4][6]

  • Abdel-Magid, A. F., et al. (1996).[2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7] Journal of Organic Chemistry.[2][4]

  • Lio, N., et al. (2023).[8] Continuous-Flow Hydrogenation of Nitroarenes and Anilines.[9][10] Organic Process Research & Development.[10]

  • Roose, P., et al. (2015).[4] Amines, Aliphatic.[1][2][4][7] Ullmann's Encyclopedia of Industrial Chemistry.[4]

Sources

Strategic Development of 2-(Cyclopentylmethyl)cyclohexan-1-amine (CMPCA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The 2-(Cyclopentylmethyl)cyclohexan-1-amine (CMPCA) scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Structurally, it serves as a saturated, lipophilic bioisostere of 2-benzyl-1-phenylethylamine or 1,2-diphenylethylamine moieties found in NMDA antagonists (e.g., Lefetamine), Sigma-1 receptor ligands, and certain monoamine transporter inhibitors.

The critical challenge in developing CMPCA derivatives lies in the 1,2-stereocontrol . The biological activity of 1,2-disubstituted cyclohexanes is often strictly governed by the relative configuration (cis vs. trans) and the absolute configuration of the amine bearing carbon. This guide provides a robust, self-validating protocol for synthesizing the CMPCA core, resolving its diastereomers, and generating a library of functionalized derivatives.

Key Pharmacological Features:
  • Lipophilicity: The cyclopentylmethyl group provides significant hydrophobic bulk (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Conformational Rigidity: The cyclohexane ring locks the amine and the hydrophobic tail into specific vectors, reducing entropic penalties upon receptor binding.

Chemical Synthesis & Core Protocols

Retrosynthetic Analysis

The most reliable route to CMPCA (3) involves the reductive amination of 2-(cyclopentylmethyl)cyclohexanone (2). The ketone precursor is synthesized via the alkylation of cyclohexanone enamine or a directed aldol condensation followed by hydrogenation.

Figure 1: Synthetic workflow for the generation of the CMPCA core scaffold.

Protocol A: Synthesis of Precursor Ketone (2)

Objective: Prepare 2-(cyclopentylmethyl)cyclohexanone on a multigram scale.

Reagents:

  • Cyclohexanone (CAS: 108-94-1)

  • Pyrrolidine (CAS: 123-75-1)

  • Cyclopentanecarbaldehyde (CAS: 872-53-7)

  • p-Toluenesulfonic acid (pTSA)

  • 10% Pd/C catalyst

Step-by-Step Methodology:

  • Enamine Formation: Reflux cyclohexanone (1.0 eq) and pyrrolidine (1.1 eq) in toluene with a catalytic amount of pTSA using a Dean-Stark trap to remove water. Monitor by IR (disappearance of C=O stretch at 1710 cm⁻¹).

  • Alkylation/Condensation: Cool the enamine solution to 0°C. Add cyclopentanecarbaldehyde (1.1 eq) dropwise. Allow to warm to RT and stir for 12 hours. Hydrolyze the iminium intermediate with 10% HCl/water solution.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over MgSO₄. Concentrate to yield the unsaturated intermediate.

  • Hydrogenation: Dissolve the crude intermediate in Ethanol (EtOH). Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi H₂ for 6 hours. Filter through Celite.

  • Validation:

    
    H NMR should show a multiplet at 
    
    
    
    2.2-2.4 ppm (alpha-proton) and loss of alkene protons.
Protocol B: Reductive Amination & Stereocontrol

Objective: Convert ketone (2) to CMPCA (3) with maximization of the trans-isomer (thermodynamically favored) or cis-isomer.

Mechanism: The choice of reducing agent dictates the diastereomeric ratio (DR).

  • Method B1 (Thermodynamic Control - Trans Major): Reductive amination using

    
     and 
    
    
    
    at pH 6. The intermediate imine equilibrates, favoring the equatorial attack which yields the equatorial amine (trans-diequatorial if the substituent is also equatorial).
  • Method B2 (Kinetic Control - Cis Major): Use of bulky reducing agents like L-Selectride on the pre-formed imine often favors axial attack, leading to the cis-isomer.

Standard Procedure (Method B1):

  • Dissolve Ketone (2) (10 mmol) in dry Methanol (50 mL).

  • Add Ammonium Acetate (100 mmol, 10 eq) and stir at RT for 2 hours to form the imine in situ.

  • Add Sodium Cyanoborohydride (15 mmol, 1.5 eq) portion-wise. Caution: HCN generation possible; use a vented hood.

  • Stir for 24 hours. Quench with 1N NaOH to pH > 10.

  • Extract with DCM. The crude oil contains a mixture of cis- and trans-CMPCA.

Derivatization & Library Generation

Once the CMPCA core is synthesized, it serves as a nucleophile for library generation.

Protocol C: Parallel Amide Coupling (HBTU Method)

Target: Peptidomimetic derivatives for GPCR screening.

Reagents:

  • CMPCA (Core amine)

  • Diverse Carboxylic Acids (

    
    )
    
  • HBTU (Coupling agent)

  • DIEA (Base)

  • DMF (Solvent)

Workflow:

  • Preparation: Prepare 0.2 M stock solutions of CMPCA and carboxylic acids in DMF.

  • Activation: Mix Acid (1.1 eq) with HBTU (1.1 eq) and DIEA (2.0 eq) in a vial. Shake for 10 mins.

  • Coupling: Add CMPCA solution (1.0 eq) to the activated acid.

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add polymer-supported trisamine resin to remove excess acid/electrophiles. Filter.

  • QC: Analyze by LC-MS. Target purity > 90%.

Decision Tree for SAR Exploration

Use the following logic to prioritize derivatives based on initial screening results.

Figure 2: SAR decision matrix for optimizing CMPCA leads.

Analytical Characterization & Data

Diastereomer Separation (Critical Step)

The cis and trans isomers of CMPCA have distinct physical properties.

  • TLC: cis-isomer typically runs higher (less polar) in MeOH/DCM/NH3 systems due to intramolecular H-bonding shielding.

  • HPLC Method:

    • Column: XBridge C18 (4.6 x 150 mm, 5 µm).

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

    • Gradient: 40-90% Acetonitrile over 15 mins.

    • Rationale: High pH is essential to keep the amine unprotonated, improving peak shape and resolution of diastereomers.

Representative NMR Data (Simulated)
PositionProton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
H-1 CH-NH₂ (Axial)3.15tt (J=11, 4 Hz)Indicates Trans isomer (Axial H = Equatorial Amine)
H-1 CH-NH₂ (Equatorial)3.45q-likeIndicates Cis isomer (Equatorial H = Axial Amine)
H-2 CH-Alkyl1.65mBridgehead proton
H-cyclopentyl CH₂-Cyclopentyl1.10 - 1.80mHigh overlap region

References

  • Cyclohexylamine Scaffolds in Drug Discovery

    • Source: Beilstein J. Org. Chem. 2024.[1][2] "Synthesis of 2-benzyl N-substituted anilines via imine condensation..." (Relevant for general cyclohexylamine synthesis strategies).

  • Cariprazine Synthesis (Trans-1,4-cyclohexylamine analog)

    • Source: Organic Letters, 2014. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." (Provides biocatalytic routes applicable to 1,2-systems).
  • Synthesis of Cyclopentyl-methyl Ketones

    • Source: Synthesis, 2005.[3][4] "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one..." (Methodology for functionalizing cyclopentyl rings).

  • Biological Relevance of Cycloalkylamines

    • Source: Expert Opinion on Drug Safety, 2022.[5] "Novel uses of ketamine in the emergency department."[5] (Discusses the pharmacology of the arylcyclohexylamine pharmacophore).

  • General Reductive Amination Protocols

    • Source: Journal of the American Chemical Society. "Reductive Amination with Sodium Cyanoborohydride.

Sources

Troubleshooting & Optimization

Technical Support Hub: Alicyclic Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Center

You have reached the Tier 3 Technical Support guide for Alicyclic Amines . This class of compounds (including piperidines, pyrrolidines, morpholines, and piperazines) presents a unique "triad of trouble" for researchers: chromatographic tailing , high water solubility , and oxidative instability .[1]

This guide bypasses standard textbook advice to address the specific failure modes reported by medicinal and process chemists.

Module 1: Chromatography Troubleshooting (The "Tailing" Ticket)

User Complaint: "My amine elutes as a broad smear (tailing) on silica gel, or it doesn't elute at all."

Root Cause Diagnosis: Alicyclic amines are strong Lewis bases. Standard silica gel possesses acidic silanol groups (Si-OH) with a pKa of ~5-7. Your amine (pKa ~9-11) is protonating these silanols, forming a strong ionic bond (Si-O⁻[1] ··· ⁺H-NR₃) rather than a reversible adsorption. This results in peak broadening (tailing) and irreversible mass loss.

Protocol A: The "Pre-Saturation" Mobile Phase Strategy

Do not just add triethylamine (TEA) to the bottle. The column must be chemically modified before the run.

  • The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

    • Recommendation: 1% TEA is standard. For acid-sensitive substrates, use 1% NH₄OH (28% aq) in DCM/MeOH.[1]

  • The Equilibration (Critical Step):

    • Flush the column with 3-5 column volumes (CV) of the mobile phase containing the modifier before injecting the sample.

    • Why? You must cap the active silanol sites before your analyte competes for them.

  • The Solvent System:

    • Avoid pure EtOAc/Hexanes. Amines often crash out or streak.

    • Gold Standard: DCM : MeOH : NH₄OH (90:9:1).

Visualization: Mechanism of Silanol Masking

SilanolMasking cluster_0 Standard Silica (Problem) cluster_1 Modified Silica (Solution) Silica Surface Acidic Silanol (Si-OH) Amine Alicyclic Amine (Basic) Silica Surface->Amine Ionic Bond (Tailing) Blocked Surface Silanol + TEA (Masked Site) Free Amine Alicyclic Amine (Free Base) Blocked Surface->Free Amine No Interaction (Sharp Peak) TEA Modifier TEA Modifier TEA Modifier->Silica Surface Pre-equilibration

Caption: Competitive inhibition of silanol sites by Triethylamine (TEA) prevents analyte binding.[1]

Module 2: Extraction & Workup (The "Missing Mass" Ticket)

User Complaint: "I put 500mg in, but only got 100mg out after aqueous workup."

Root Cause Diagnosis: Most alicyclic amines have low molecular weights and high polarity. Piperidine, for example, is miscible with water.[1] Standard extraction (pH 7-8) leaves the amine largely protonated (water-soluble salt) or simply partitioned into the aqueous phase due to hydrogen bonding.

Data Table: The pH Partition Rule

To extract an amine, the aqueous pH must be ≥ pKa + 2 .

AmineApprox pKa (Conj. Acid)Extraction pH RequiredRecommended Base
Morpholine 8.3> 10.3Na₂CO₃ (Sat.)
Piperazine 9.8> 11.8NaOH (1M)
Piperidine 11.1> 13.1NaOH (5M) or KOH pellets
Pyrrolidine 11.3> 13.3NaOH (5M)
Protocol B: The "Salting Out" Rescue

If pH adjustment fails (or if the amine is water-miscible even as a free base):

  • Saturate Aqueous Layer: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic amine out ("Salting Out").

  • Solvent Switch: Switch from EtOAc or Ether to Chloroform:Isopropanol (3:1) .

    • Why? This mixture is highly polar but immiscible with water, offering a much better partition coefficient for polar amines.[1]

Module 3: Crystallization & Salt Formation (The "Purity" Ticket)

User Complaint: "My oil is 90% pure but I need >98% for the next step, and I can't distill it."

Solution: Convert the liquid amine into a solid salt. This purifies the compound via crystallization and stabilizes it against oxidation.

Protocol C: The "TCA" Decarboxylation Method (Pro Tip)

A recently popularized method uses Trichloroacetic Acid (TCA) to precipitate amines, which can then be reversed thermally without base extraction.

  • Precipitation: Dissolve crude amine in EtOAc. Add TCA (1 equiv). The salt usually precipitates immediately. Filter and wash.[2][3]

  • Purification: Recrystallize the salt (usually from MeOH or Acetone).

  • Reversal (The Trick): Heat the dry salt in a high-boiling solvent (e.g., DMSO or Toluene) or neat. TCA decarboxylates to CO₂ and Chloroform, leaving the pure free amine.[4][5]

    • Note: Standard HCl or Oxalate salts require aqueous base workup to reverse.

Decision Matrix: Purification Strategy

PurificationLogic Start Crude Alicyclic Amine BoilingPoint Boiling Point < 150°C? Start->BoilingPoint ImpurityType Impurity Type? BoilingPoint->ImpurityType No (High BP) Distillation Vacuum Distillation (Add KOH pellets to pot) BoilingPoint->Distillation Yes SaltFormation Crystallize as Salt (HCl, Oxalate, or TCA) ImpurityType->SaltFormation Neutral Impurities Chromatography Flash Column (DCM:MeOH:NH4OH) ImpurityType->Chromatography Basic Impurities

Caption: Logical flow for selecting the optimal purification method based on physical properties.

Module 4: Stability & Storage (The "Yellowing" Ticket)

User Complaint: "My clear amine turned yellow/brown overnight."

Diagnosis: Alicyclic amines react with atmospheric CO₂ to form carbamates (white crust) and oxidize to N-oxides (yellow/brown liquid).

Preventative Maintenance:

  • The "KOH" Guard: Store liquid amines over a few pellets of KOH. This acts as a drying agent and a CO₂ scavenger.

  • Argon Blanket: Nitrogen is lighter than air; Argon is heavier. For volatile amines, Argon provides a better protective blanket in the vial.

  • N-Oxide Removal: If oxidation occurs, dissolve in DCM and wash with aqueous Na₂SO₃ (mild reducing agent) or filter through a plug of basic alumina.

References & Authoritative Grounding
  • Chromatographic Tailing & Modifiers:

    • Source: Teledyne ISCO. "Flash Chromatography of Amines: Mobile Phase Considerations."

    • Link:

  • The TCA Purification Method:

    • Source: Robert, M., et al. "Trichloroacetic acid fueled practical amine purifications."[1] Beilstein J. Org. Chem. 2022.

    • Link:

  • pKa and Extraction Efficiency:

    • Source: Evans, D.A.[1] "pKa's of Inorganic and Oxo-Acids." Harvard University.

    • Link:

  • Amine-Functionalized Silica:

    • Source: Biotage.[6] "Is there an easy way to purify organic amines?"

    • Link:

Sources

Technical Support Center: Reductive Amination of Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive support portal for researchers. It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Side Reaction Mitigation

Welcome to the Advanced Synthesis Support Module. You are likely here because your LCMS shows a mess of M+1 peaks, your NMR suggests the wrong diastereomer, or your yield is being cannibalized by direct reduction.

This guide treats the reductive amination of cyclohexanones not as a single reaction, but as a competitive reaction network where kinetic and thermodynamic factors must be balanced.

🔬 The Reaction Network (Visualized)

Before troubleshooting, you must visualize the "invisible" competition occurring in your flask. The following diagram maps the critical divergence points where side products are generated.

ReactionNetwork Ketone Cyclohexanone (Substrate) Hemi Hemiaminal (Unstable) Ketone->Hemi + Amine Side_Alc Cyclohexanol (Direct Reduction) Ketone->Side_Alc Competitive Reduction (NaBH4) Amine Primary Amine Imine Imine / Iminium (Target Intermediate) Hemi->Imine - H2O (Acid Cat.) Enamine Enamine (Isomerization) Imine->Enamine Tautomerization Prod_Sec Target Secondary Amine Imine->Prod_Sec Fast Reduction (STAB/NaBH3CN) Enamine->Imine Side_Tert Tertiary Amine (Over-Alkylation) Prod_Sec->Side_Tert + Ketone + Reductant

Figure 1: The Competitive Landscape.[1] Note that direct reduction of the ketone (Red) competes with imine formation, while the product amine can re-enter the cycle to form tertiary amines.

🛠 Module 1: Chemoselectivity (The "Alcohol" Impurity)

Symptom: significant presence of cyclohexanol (M-17 relative to product) in LCMS. Root Cause: The reducing agent is attacking the ketone before the imine is fully formed.

The Mechanism

Cyclohexanones are sterically unhindered enough to be reduced rapidly by borohydrides. If the rate of reduction (


) exceeds the rate of imine formation (

), you get alcohol.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Choice Switch to STAB (Sodium Triacetoxyborohydride)STAB is sterically bulky and electron-deficient (due to acetoxy groups). It reduces iminiums rapidy but reacts with ketones very slowly [1].
Solvent DCE or THF (Anhydrous)Methanol (common with NaBH3CN) can solvolyze STAB. DCE (1,2-Dichloroethane) promotes imine formation and stabilizes STAB.
Additives Acetic Acid (1-2 eq) Protonates the hemiaminal to accelerate water loss (driving imine formation) and activates the imine toward reduction.
Process Sequential Addition Do not mix everything at once. Stir Ketone + Amine + Acid for 30-60 mins before adding the reductant.

The "Titanium Fix" (For stubborn cases): If STAB fails, use Titanium(IV) Isopropoxide (Ti(OiPr)₄) .

  • Mix Ketone + Amine + Ti(OiPr)₄ (neat or in THF).

  • Stir 1-2h (Ti acts as a Lewis Acid and water scavenger, pushing equilibrium 100% to imine) [2].

  • Dilute and add NaBH₄ (safe now, as no ketone remains).

🧬 Module 2: Stereocontrol (Cis vs. Trans)

Symptom: Inconsistent diastereomeric ratios (dr). Root Cause: Competition between "Axial Attack" and "Equatorial Attack" on the intermediate iminium ion.

The Stereochemical Rules

Cyclohexanones follow specific reduction trajectories. For a 4-substituted cyclohexanone:

  • Thermodynamic Product: Equatorial Amine (Trans).

  • Kinetic Product: Axial Amine (Cis).

The hydride nucleophile approaches the iminium double bond from an angle (Bürgi-Dunitz trajectory).

Figure 2: General stereochemical outcomes for 4-substituted cyclohexanones.[2]

Troubleshooting Protocol

Scenario A: You want the Trans (Equatorial) Isomer

  • Method: Use STAB or NaBH₃CN in Methanol/DCE.

  • Why: These conditions favor the thermodynamic equilibrium. The small hydride prefers axial attack, which places the bulky amine group in the equatorial position.

  • Optimization: Allow the imine to equilibrate at room temperature for longer periods before reduction.

Scenario B: You want the Cis (Axial) Isomer

  • Method: Use L-Selectride (Lithium tri-sec-butylborohydride).

  • Why: This reagent is massive. It cannot fit into the axial attack trajectory due to 1,3-diaxial interactions. It is forced to attack equatorially, pushing the amine into the axial position.

  • Note: This requires a two-step process (pre-form imine, then cool to -78°C and add L-Selectride).

🛑 Module 3: Over-Alkylation (Tertiary Amines)

Symptom: M + (Alkyl group) mass observed. Root Cause: The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with remaining ketone.

The Fix
  • Stoichiometry: Use a slight excess of the primary amine (1.2 – 1.5 eq) relative to the ketone.

  • Concentration: Run the reaction more dilute (0.1 M rather than 1.0 M).

  • Stepwise Reduction: Ensure the imine formation is complete (check via TLC/NMR) before adding the hydride. If the ketone is consumed by the imine before reduction starts, it cannot alkylate the product.

🧪 Validated Experimental Protocol (The "STAB" Standard)

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Reagents:

  • Cyclohexanone derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol) [1]

  • Acetic Acid (1.0 mmol)

  • DCE (1,2-Dichloroethane) (5 mL)

Procedure:

  • Imine Formation: Combine ketone, amine, and acetic acid in DCE. Stir for 30 mins under N₂.

    • Checkpoint: Take an aliquot. If using aromatic amines, check for disappearance of amine UV trace. If aliphatic, proceed based on time.[3]

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (H₂ evolution). Stir at RT for 2-16 hours.

    • Checkpoint: Quench a small aliquot with aq. NaHCO₃ and run LCMS.

    • Pass Criteria: Ketone peak < 5%. Product peak dominant.

    • Fail Criteria (Ketone remains): Add 0.5 eq more STAB and stir 2h.

  • Workup: Quench with sat. NaHCO₃ (caution: gas evolution). Extract with DCM.

    • Purification Note: Cyclohexylamines often streak on silica. Add 1% Triethylamine (TEA) to your eluent.

📚 References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[3][6][7] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine, which is commonly prepared via reductive amination of 2-(cyclopentylmethyl)cyclohexan-1-one.

Issue 1: Low to No Product Yield

Question: I am attempting the reductive amination of 2-(cyclopentylmethyl)cyclohexan-1-one with ammonia and a reducing agent, but I am observing very low to no yield of the desired 2-(Cyclopentylmethyl)cyclohexan-1-amine. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in a reductive amination reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the imine intermediate.

Potential Causes & Solutions:

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): While cost-effective, it may not be potent enough for some imines, especially sterically hindered ones. Consider switching to the more reactive sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[1] These reagents are generally more effective for reductive aminations and can often be used in a one-pot procedure.

    • Catalytic Hydrogenation: This is a very effective method. Ensure your catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel) is active.[2] If the catalyst is old or has been improperly stored, its activity can be significantly diminished. Use fresh catalyst and ensure the reaction is conducted under an inert atmosphere to prevent catalyst poisoning. Hydrogen pressure can also be a critical parameter to optimize.[2]

  • Poor Imine Formation: The initial formation of the imine intermediate is a crucial equilibrium step.

    • Water Removal: The condensation of the ketone and ammonia (or an ammonia source like ammonium acetate) produces water. This water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • pH Control: The pH of the reaction medium is crucial for imine formation. The reaction is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic. If the pH is too high, there won't be enough acid to catalyze the dehydration step. A slightly acidic pH (around 5-6) is generally optimal. The use of ammonium acetate can serve as both the ammonia source and a buffer to maintain a suitable pH.

  • Reaction Temperature and Time:

    • Temperature: Imine formation is often favored at slightly elevated temperatures, while the reduction step might require milder conditions depending on the reducing agent. For catalytic hydrogenation, temperatures around 80°C are common.[1]

    • Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities, Including the Corresponding Alcohol

Question: My reaction is producing the desired amine, but I am also observing a significant amount of 2-(cyclopentylmethyl)cyclohexan-1-ol as a major byproduct. How can I suppress the formation of this alcohol?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations. It occurs when the starting ketone is directly reduced by the reducing agent before it can react with the amine to form the imine.

Potential Causes & Solutions:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This reducing agent is known to readily reduce ketones. To minimize alcohol formation, the imine should be pre-formed before the addition of NaBH₄.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for imines over ketones.[1] Switching to NaBH(OAc)₃ can significantly reduce the formation of the alcohol byproduct. It is often possible to perform a one-pot reaction where the ketone, amine source, and NaBH(OAc)₃ are all present from the start.

  • Reaction Protocol:

    • Stepwise Addition: If you are using a less selective reducing agent like NaBH₄, it is crucial to first allow the imine to form. Mix the 2-(cyclopentylmethyl)cyclohexan-1-one and the ammonia source (e.g., ammonium acetate in methanol) and stir at room temperature or with gentle heating for a period (e.g., 1-2 hours), allowing the imine equilibrium to be established. Then, cool the reaction mixture (e.g., in an ice bath) before slowly adding the reducing agent.

    • Catalytic Hydrogenation: In catalytic hydrogenation, the relative rates of imine formation and ketone reduction can be influenced by the catalyst and reaction conditions. Using a catalyst system that favors imine hydrogenation over ketone hydrogenation can be beneficial. For instance, some Rhodium-based catalysts have shown high selectivity for the reductive amination of cyclohexanone.[3]

Issue 3: Formation of a Secondary Amine Impurity (Bis(2-(cyclopentylmethyl)cyclohexyl)amine)

Question: Besides my desired primary amine, I am also isolating a higher molecular weight impurity which I suspect is the secondary amine formed by the reaction of the primary amine product with the starting ketone. How can I prevent this?

Answer:

The formation of a secondary amine is a common issue, especially when using a large excess of the starting ketone or if the reaction is allowed to proceed for too long after the initial formation of the primary amine. The newly formed primary amine is nucleophilic and can compete with ammonia in reacting with the remaining ketone.

Potential Causes & Solutions:

  • Stoichiometry:

    • Excess Ammonia: Use a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol). This will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.

  • Reaction Monitoring:

    • Monitor Progress: Carefully monitor the consumption of the starting ketone by TLC or GC-MS. Once the ketone is consumed, the reaction should be quenched to prevent further reaction of the primary amine product.

  • Slow Addition of Ketone:

    • In some cases, slowly adding the ketone to a solution containing the ammonia source and the reducing agent can help maintain a low concentration of the ketone, thereby minimizing the formation of the secondary amine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-(Cyclopentylmethyl)cyclohexan-1-amine?

A1: The most prevalent and efficient method for synthesizing 2-(cyclopentylmethyl)cyclohexan-1-amine is through the reductive amination of 2-(cyclopentylmethyl)cyclohexan-1-one.[4] This is a versatile reaction that involves the condensation of the ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.

Reductive Amination Ketone 2-(Cyclopentylmethyl)cyclohexan-1-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine 2-(Cyclopentylmethyl)cyclohexan-1-amine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) ReducingAgent->Amine Reduction

Caption: General workflow for the reductive amination of 2-(cyclopentylmethyl)cyclohexan-1-one.

Q2: What are the key reaction parameters to consider for optimizing the yield and purity of 2-(Cyclopentylmethyl)cyclohexan-1-amine?

A2: Optimizing the synthesis requires careful consideration of several parameters:

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or Catalytic Hydrogenation (e.g., H₂/Pd-C)NaBH(OAc)₃ is selective for imines over ketones, minimizing alcohol byproduct formation.[1] Catalytic hydrogenation is a clean and efficient method.[3]
Ammonia Source Ammonium acetate or a solution of ammonia in methanolAmmonium acetate acts as both the ammonia source and a buffer to maintain an optimal pH for imine formation.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (for catalytic hydrogenation)These solvents are relatively non-reactive and effectively dissolve the reactants. DCE is often preferred for reactions with NaBH(OAc)₃.[1]
Temperature Room temperature to 50°C for borohydride reductions; 25-80°C for catalytic hydrogenationMild temperatures are generally sufficient and help to minimize side reactions.
pH Slightly acidic (pH 5-6)This pH range facilitates both the initial condensation and the stability of the imine intermediate.

Q3: How does steric hindrance from the cyclopentylmethyl group affect the reaction?

A3: The cyclopentylmethyl group at the 2-position of the cyclohexanone ring introduces significant steric hindrance. This can slow down the rate of nucleophilic attack by ammonia on the carbonyl carbon, and also the subsequent reduction of the imine. This steric bulk can also influence the stereochemical outcome of the reaction, potentially leading to a mixture of diastereomers (cis and trans isomers). The ratio of these isomers may be influenced by the choice of reducing agent and reaction conditions. For sterically hindered ketones, more powerful reducing systems or longer reaction times may be necessary to achieve complete conversion.

Q4: What are the recommended purification methods for 2-(Cyclopentylmethyl)cyclohexan-1-amine?

A4: The purification strategy will depend on the impurities present.

  • Acid-Base Extraction: Being a primary amine, the product is basic. It can be separated from neutral organic impurities (like the starting ketone or the alcohol byproduct) by dissolving the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. The solvent can then be dried and evaporated to yield the purified amine.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Column Chromatography: For small-scale purification and for separating diastereomers, column chromatography on silica gel is a viable option. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is typically used.

III. Experimental Protocols

Optimized Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed for a one-pot synthesis, which is generally efficient and minimizes handling of intermediates.

Materials:

  • 2-(Cyclopentylmethyl)cyclohexan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of 2-(cyclopentylmethyl)cyclohexan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCE (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(cyclopentylmethyl)cyclohexan-1-amine.

  • Purify the crude product by acid-base extraction, distillation, or column chromatography as needed.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low/No Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No OptimizeReducingAgent Optimize Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) CheckYield->OptimizeReducingAgent Yes AlcoholImurity Alcohol Byproduct? CheckPurity->AlcoholImurity Yes End Successful Synthesis CheckPurity->End No SecondaryAmine Secondary Amine? AlcoholImurity->SecondaryAmine No UseSelectiveReductant Use More Selective Reductant (e.g., NaBH(OAc)3) AlcoholImurity->UseSelectiveReductant Yes AdjustStoichiometry Adjust Stoichiometry (Excess Ammonia) SecondaryAmine->AdjustStoichiometry Yes SecondaryAmine->End No OptimizeConditions Optimize Reaction Conditions (pH, Water Removal) OptimizeReducingAgent->OptimizeConditions OptimizeConditions->CheckPurity ModifyProtocol Modify Protocol (Stepwise Addition) UseSelectiveReductant->ModifyProtocol ModifyProtocol->CheckPurity MonitorReaction Monitor Reaction Progress AdjustStoichiometry->MonitorReaction MonitorReaction->CheckPurity

Caption: A troubleshooting decision tree for the synthesis of 2-(cyclopentylmethyl)cyclohexan-1-amine.

IV. References

  • PrepChem. Synthesis of 2-(oxo-cyclopentyl)methyl cyclohexanone. Available at: [Link]

  • AlQalam Journal of Medical and Applied Sciences. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. Direct reductive amination of cyclohexanone. Available at: [Link]

  • Mol-Instincts. 2-cyclohexen-1-amine Chemical Information. Available at: [Link]

  • ResearchGate. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]

  • Organic Syntheses. Cyclohexylidenecyclohexane. Available at: [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

  • ScienceDirect. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Available at: [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. Available at: [Link]

  • Google Patents. Process for the preparation of cyclopropylmethyl alkyl amines. Available at:

  • ResearchGate. An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide. Available at: [Link]

  • WashU Medicine Research Profiles. Optimization and Reaction Kinetics of Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over CuCoOx Catalysts. Available at: [Link]

  • eScholarship.org. Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Available at: [Link]

  • Google Patents. Purification of cyclohexylamine. Available at:

  • Google Patents. Process for producing 2-(cyclohex-1′-enyl)cyclohexanone. Available at:

  • PMC. Cycloadditions of Cyclohexynes and Cyclopentyne. Available at: [Link]

  • Baran Lab. Cyclopentane Synthesis. Available at: [Link]

Sources

troubleshooting peak splitting in NMR of cyclohexylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: #8842-CYC

Welcome to the Advanced NMR Support Hub

Subject: Troubleshooting Peak Splitting & Broadening in Cyclohexylamine Systems Assigned Scientist: Dr. A. Vance, Senior Application Specialist

Hello. You are likely here because the proton NMR spectrum of your cyclohexylamine derivative looks "wrong." Perhaps the amine protons are missing, the ring protons are unintelligible multiplets, or you are seeing splitting that shouldn't exist.

Cyclohexylamine derivatives present a "perfect storm" of NMR challenges: conformational mobility (ring flipping), chemical exchange (amine protons), and stereochemical complexity (axial vs. equatorial coupling).

Below are the three most common support tickets we resolve, structured as interactive troubleshooting modules.

Module 1: The Case of the "Ghost" Amine Proton

Symptom: The NH/NH₂ peak is extremely broad, integrates poorly, or is completely absent from the spectrum.

Root Cause Analysis: Chemical Exchange

Amine protons are "labile." They undergo chemical exchange with trace water or the solvent itself. The appearance of the peak depends entirely on the rate of exchange (


)  relative to the NMR timescale.
  • Fast Exchange: The NH proton and water proton average into a single sharp peak (often shifting the water peak).

  • Slow Exchange: You see a distinct, sharp NH peak (often with coupling to neighbors).

  • Intermediate Exchange: The peak broadens significantly, sometimes flattening into the baseline (the "ghost" effect).

Diagnostic Workflow (Decision Tree)

AmineTroubleshooting Start ISSUE: Broad/Missing NH Peak Step1 Step 1: The D2O Shake Test Start->Step1 Result1 Peak Disappears? Step1->Result1 Yes1 Confirmed: Labile Proton (Exchange is occurring) Result1->Yes1 Yes No1 Suspect: Non-Labile Impurity or Dynamic Ring Broadening Result1->No1 No Step2 Step 2: Modify Exchange Rate Yes1->Step2 Action1 Option A: Slow Down Exchange Add H-bond acceptor (DMSO-d6) or Lower Temp Step2->Action1 Action2 Option B: Freeze Exchange (Salt) Add trace acid (TFA/HCl) Step2->Action2 Outcome Result: Sharp Peak + Coupling Visible Action1->Outcome Action2->Outcome

Figure 1: Decision matrix for diagnosing labile amine protons versus other broadening events.

Experimental Protocol: The "Acid Trick"

To resolve the coupling of the proton on the


-carbon (the CH attached to the NH₂), you must stop the exchange.
  • Prepare Sample: Dissolve 5-10 mg of derivative in

    
    .
    
  • Acquire Control: Run a standard 1H spectrum. Note the broad NH peak (if visible).[1][2]

  • Acidify: Add 1-2 drops of Trifluoroacetic acid (TFA) or shake with dilute HCl, then re-extract.

    • Mechanism: This protonates the amine (

      
      ). In the ammonium salt, exchange is kinetically inhibited.
      
  • Re-acquire: The NH signal will shift downfield (typically 8.0–9.0 ppm) and appear as a sharp triplet (due to coupling with

    
     or adjacent protons). The 
    
    
    
    -proton will also shift downfield due to the inductive effect of the cation.
Module 2: The "Messy" Ring Protons

Symptom: The cyclohexane ring protons (1.0–2.0 ppm) appear as undefined blobs rather than clear multiplets, or the integration seems "smudged."

Root Cause Analysis: Chair-Chair Interconversion

At room temperature (298 K), cyclohexane derivatives undergo rapid ring flipping between two chair conformers.

  • Axial (

    
    )  and Equatorial (
    
    
    
    )
    protons trade places thousands of times per second.
  • NMR Timescale: If the flip rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between the axial and equatorial environments, the peaks coalesce (broaden).

Technical Insight: If your derivative has a bulky substituent (e.g., tert-butyl) that locks the conformation, you will see sharp peaks. If it is unsubstituted or has small groups, you are likely viewing a time-averaged spectrum.

Data Presentation: Temperature Effects on Peak Shape
TemperatureKinetic StateSpectral Appearance
High (> 50°C) Fast Exchange (

)
Sharp Singlet/Average:

and

are indistinguishable. Observed

.
Ambient (25°C) Intermediate/FastBroadened Average: Peaks may look "muddy" or lack fine splitting.
Coalescence (~ -60°C) Intermediate (

)
Maximum Broadening: Peaks may disappear into the baseline.
Low (< -80°C) Slow Exchange (

)
Resolved: Distinct signals for

(upfield, broad triplet-like) and

(downfield, doublet-like).
Troubleshooting Guide

Q: How do I prove this is conformational broadening and not a bad shim? A: Run a Variable Temperature (VT) Experiment .

  • Heat the probe to 50°C (ensure your solvent boiling point permits this; DMSO or Toluene-

    
     are preferred).
    
  • If the peaks sharpen significantly, the broadening was dynamic (conformational).

  • If peaks remain broad, check your shims or sample solubility.[3]

Module 3: Decoding the "Splitting from Hell"

Symptom: The peaks are sharp, but the splitting patterns are incredibly complex (e.g., a "doublet of triplets of doublets").

Root Cause Analysis: The Karplus Relationship

In a fixed cyclohexane ring (or one "frozen" on the NMR timescale), the coupling constant (


) between vicinal protons depends strictly on the dihedral angle (

).
  • Axial-Axial (

    
    ):  Large coupling (
    
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).

This large difference allows you to determine the stereochemistry of your substituent.

Visualizing the Coupling Logic

KarplusLogic Subst Substituent (X) Orientation? H_alpha Look at H-alpha (proton on same C as X) Subst->H_alpha Splitting Measure Width/Splitting of H-alpha H_alpha->Splitting LargeJ Large Splitting (J ~ 10-12 Hz) Triplet-like Splitting->LargeJ Contains large coupling SmallJ Small Splitting (J ~ 3-5 Hz) Equatorial-like Splitting->SmallJ Only small couplings ResultAxial H is AXIAL Therefore: X is EQUATORIAL LargeJ->ResultAxial ResultEq H is EQUATORIAL Therefore: X is AXIAL SmallJ->ResultEq

Figure 2: Using J-coupling magnitude to determine substituent stereochemistry.

Quantitative Reference Table: Coupling Constants in Cyclohexanes
Coupling TypeDihedral Angle (

)
Typical

Value (Hz)
Description
Geminal (

)
N/A12 – 15 HzTwo protons on the same carbon. Large splitting.
Vicinal Axial-Axial (

)
~180°10 – 13 Hz The diagnostic "large" coupling. Indicates trans-diaxial arrangement.
Vicinal Axial-Equatorial (

)
~60°2 – 5 HzSmall coupling.
Vicinal Eq-Eq (

)
~60°2 – 5 HzSmall coupling.

Expert Tip: If your multiplet width (distance from left-most leg to right-most leg) is >20 Hz , the proton is almost certainly Axial (dominated by two large


 couplings). If the width is <10 Hz , the proton is Equatorial .
References
  • Reich, H. J. (2020).[4] NMR Spectroscopy: Proton-Proton J-Coupling & Karplus Curves. University of Wisconsin-Madison.[4] [Link]

  • LibreTexts Chemistry. (2024). The Nature of NMR Absorptions: Timescales and Ring Flipping. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy: Exchangeable Protons. Department of Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Cyclohexane Chair Flip and NMR Timescales. [Link]

Sources

Technical Support Center: 2-(Cyclopentylmethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Oxidation Prevention

Classification: Primary Aliphatic Amine | CAS: 2439-56-7 (Analogous) | Storage: 2–8°C, Inert Gas

Part 1: Diagnostic Triage (Troubleshooting)

Use this section to immediately identify and resolve observed issues with your material.

Issue 1: The liquid has turned from colorless to pale yellow/brown.
  • Diagnosis: Oxidative Degradation & Schiff Base Formation. Primary amines like 2-(Cyclopentylmethyl)cyclohexan-1-amine are susceptible to radical-induced oxidation. The color comes from trace amounts of conjugated imines or oligomers formed when the amine reacts with its own oxidation byproducts (aldehydes/ketones).

  • Immediate Action:

    • Do not use for sensitive catalytic steps (e.g., metal-catalyzed cross-coupling) without purification.

    • Purify: Perform a bulb-to-bulb vacuum distillation (See Protocol A).

    • Future Prevention: Store under Argon, not just Nitrogen (Argon is heavier and blankets the liquid).

Issue 2: White crust or precipitate has formed around the cap.
  • Diagnosis: Carbamate Formation (Not Oxidation). This is often mistaken for oxidation. Primary amines react rapidly with atmospheric CO

    
     to form solid carbamate salts (
    
    
    
    ).
  • Immediate Action:

    • Filtration: If the solid is suspended, filter through a 0.45 µm PTFE filter under inert gas.

    • Chemical Rescue: If the bulk is compromised, dissolve in Et

      
      O or DCM and wash with 1M NaOH (converts carbamate back to free amine). Dry over KOH pellets.
      
Issue 3: Loss of stoichiometry in reactions.
  • Diagnosis: Titer Degradation. Even if colorless, the amine may have absorbed water (hygroscopic) or CO

    
    , changing the effective molecular weight.
    
  • Immediate Action:

    • Titration: Determine the precise amine content using perchloric acid titration in acetic acid.

    • Drying: Store over activated 3Å or 4Å molecular sieves for 24 hours before use.

Part 2: The Science of Amine Oxidation

To prevent degradation, you must understand the enemy. Unlike aromatic amines (anilines) which form N-oxides easily, 2-(Cyclopentylmethyl)cyclohexan-1-amine degrades primarily via


-Carbon Radical Abstraction .
The Degradation Mechanism

The cyclohexyl ring provides some steric protection, but the


-protons (adjacent to the nitrogen) are chemically labile.
  • Initiation: UV light or trace metal impurities generate a radical at the

    
    -carbon.
    
  • Propagation: This radical reacts with O

    
     to form a peroxy radical, eventually leading to an imine (
    
    
    
    ).
  • Hydrolysis/Oligomerization: The imine hydrolyzes to a ketone (cleaving the N-C bond) or reacts with fresh amine to form colored Schiff bases (yellowing).

OxidationCascade Figure 1: Oxidative degradation pathway of primary cyclohexyl amines. Amine Fresh Amine (Colorless) Radical α-C Radical (Reactive Intermediate) Amine->Radical UV / Metal / O2 Imine Imine Species (Unstable) Radical->Imine + O2, - H2O Schiff Schiff Base Oligomers (Yellow/Brown Color) Imine->Schiff + Fresh Amine Ketone Cleavage Product (Ketone + NH3) Imine->Ketone Hydrolysis

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Purification via Vacuum Distillation

Use this when the material is yellow or purity is <98%.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

  • Additives: Add KOH pellets (to break carbamates) and Zinc dust (to inhibit oxidation) to the boiling flask.

  • Vacuum: Apply high vacuum (<5 mmHg). The boiling point will drop significantly (likely <80°C at this pressure).

  • Collection: Discard the first 5-10% (forerun). Collect the main fraction when the temperature stabilizes.

  • Storage: Immediately backfill with Argon and seal with Parafilm.

Protocol B: The "Iron-Clad" Storage System

Use this for long-term storage (>1 month).

  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Headspace: Purge headspace with Argon (not Nitrogen) for 30 seconds before sealing. Argon is denser than air and forms a better protective blanket.

  • Seal: Wrap the cap junction with Parafilm or electrical tape.

  • Environment: Store at 4°C in the dark.

Workflow: Decision Logic for Handling

StorageWorkflow Figure 2: Decision tree for amine handling and purification. Start New/Existing Sample CheckColor Check Color/Clarity Start->CheckColor Colorless Colorless liquid CheckColor->Colorless Yellow Yellow/Brown CheckColor->Yellow Solid White Precipitate CheckColor->Solid Use Safe to Use (Store under Ar, 4°C) Colorless->Use Distill Distillation Required (Protocol A) Yellow->Distill Filter Filter/Base Wash Solid->Filter Distill->Use Filter->Distill If filtrate yellow

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon? A: Yes, for short-term use. However, Argon is superior for long-term storage because it is heavier than air. If you open the bottle, Argon stays in the vial, whereas Nitrogen mixes rapidly with air, re-exposing the amine to oxygen and moisture.

Q: My sample is 99% pure but yellow. Does the color matter? A: It depends on the application. For standard amide couplings (e.g., HATU/EDC), trace color is usually harmless. However, for transition metal catalysis (Pd, Ni, Cu), the colored impurities (imines/oligomers) can coordinate to the metal catalyst, poisoning the reaction and drastically lowering yields.

Q: Why does the boiling point fluctuate during distillation? A: This usually indicates the presence of dissolved CO


 (releasing as gas) or residual solvent. Ensure you are using a manometer to monitor pressure; aliphatic amines have high heat capacities and can "bump" easily. Use a stir bar and a lower heating ramp rate.

Q: Is the "fishy" odor normal? A: Yes. However, a sharp, acrid, or ammonia-like smell that is stronger than usual can indicate oxidative deamination (breakdown into ketones and ammonia).

References
  • Adenier, A., et al. (2004).[1] Oxidation potential of different aliphatic and aromatic amines. ResearchGate. Link

  • Masui, M., et al. (1968).[2] Anodic oxidation of amines.[2][3] Part I. Cyclic voltammetry of aliphatic amines. Journal of the Chemical Society B. Link[2]

  • PubChem. (2025).[4] Cyclohexylamine Compound Summary. National Library of Medicine. Link

  • Biotage. (2023).[1][5] Is there an easy way to purify organic amines? Biotage Technical Blog. Link

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Org.[5][6][7] Synth. 2018, 95, 29-45. Link

Sources

Validation & Comparative

Comparative Guide: 2-(Cyclopentylmethyl)cyclohexan-1-amine vs. Established NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis of 2-(Cyclopentylmethyl)cyclohexan-1-amine (CAS 1247406-30-9) and its classification as a lipophilic, sterically bulky amine, this guide compares it to established NMDA receptor channel blockers and Sigma receptor ligands (e.g., Memantine, Neramexane, and 2-Benzylcyclohexanamine).

This compound represents a strategic "saturated scaffold" in medicinal chemistry—moving away from flat aromatic rings (like in 2-benzyl derivatives) to three-dimensional, sp3-rich structures to improve solubility, metabolic stability, and receptor channel fit ("Escape from Flatland" principle).

Executive Summary: The "Saturated Scaffold" Advantage

2-(Cyclopentylmethyl)cyclohexan-1-amine is a lipophilic, bicyclic amine structurally designed to probe the hydrophobic cation-binding domains of ion channels (specifically the PCP site of the NMDA receptor) and Sigma-1 receptors.

Unlike its aromatic analogs (e.g., 2-benzylcyclohexanamine) or the rigid adamantane cage of Memantine , this compound offers a unique balance of conformational flexibility and hydrophobic bulk . This guide evaluates its potential as a lead scaffold for neuroprotective or analgesic applications, comparing its physicochemical and pharmacological profile against industry standards.

Core Comparison Matrix
Feature2-(Cyclopentylmethyl)cyclohexan-1-amine Memantine (Standard)Neramexane (Flexible Analog)2-Benzylcyclohexanamine
Structure Type Saturated Bicyclic (Flexible)Adamantane Cage (Rigid)Acyclic Alkyl AmineAromatic-Cycloalkyl
Primary Target NMDA Channel / Sigma-1NMDA Channel (PCP site)NMDA / nAChRNMDA / NET
Lipophilicity (cLogP) ~3.8 - 4.2 (Predicted)3.283.65~3.5
Binding Mechanism Hydrophobic Channel BlockTrapping Channel BlockTrapping Channel BlockPi-Cation / Hydrophobic
Metabolic Liability Low (No aromatic rings)Low (Metabolically stable)ModerateHigh (Aromatic oxidation)

Technical Analysis & Mechanism of Action

Structural Logic: The "Escape from Flatland"

The transition from a 2-benzyl substituent to a 2-cyclopentylmethyl group represents a critical optimization strategy.

  • Aromatic Liability: Benzyl groups are prone to CYP450-mediated oxidation and can introduce toxicity.

  • Saturated Advantage: The cyclopentyl group maintains the hydrophobic volume required to occupy the channel pore but increases the fraction of sp3 hybridized carbons (

    
    ), which correlates with improved clinical success and blood-brain barrier (BBB) penetration.
    
Mechanism: Trapping Channel Block

Like Memantine, 2-(Cyclopentylmethyl)cyclohexan-1-amine functions as an uncompetitive antagonist . It requires the NMDA receptor channel to be open before it can bind.

  • Entry: The positively charged amine enters the open pore.

  • Docking: The bulky cyclopentyl group lodges in the hydrophobic vestibule (near the selectivity filter).

  • Trapping: The channel closes, "trapping" the drug inside. The off-rate (kinetics of leaving the channel) determines the clinical profile (too slow = psychotomimetic side effects; fast = better tolerability).

Visualization: NMDA Channel Blocking Pathway

The following diagram illustrates the kinetic mechanism and the structural divergence point.

NMDA_Block_Mechanism Resting Resting NMDA Receptor (Channel Closed) Open Open Channel State (Ca2+ Influx) Resting->Open Activation Agonist Glutamate/Glycine Binding Agonist->Open Drug_Entry Drug Entry (2-Cyclopentylmethyl...) Open->Drug_Entry Voltage Dependence Blocked Blocked State (Steric Occlusion) Drug_Entry->Blocked Fast On-Rate Trapped Trapped State (Channel Closes on Drug) Blocked->Trapped Repolarization Trapped->Resting Slow Off-Rate (Memory Impairment Risk) Trapped->Open Fast Off-Rate (Memantine-like Safety)

Caption: Kinetic model of uncompetitive NMDA receptor antagonism. The target compound's off-rate from the "Trapped" state is the critical determinant of its safety profile.

Experimental Protocols & Validation

To validate the performance of 2-(Cyclopentylmethyl)cyclohexan-1-amine, the following self-validating experimental workflows are recommended.

Synthesis: Reductive Amination (Standardized Route)
  • Objective: Synthesize the target with high diastereoselectivity (cis/trans control).

  • Reagents: 2-(Cyclopentylmethyl)cyclohexanone, Ammonium Acetate, Sodium Cyanoborohydride (

    
    ).
    
  • Protocol:

    • Dissolve 2-(cyclopentylmethyl)cyclohexanone (1.0 eq) in dry Methanol.

    • Add Ammonium Acetate (10.0 eq) to form the imine in situ. Stir for 2 hours at RT.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Critical Step: Monitor via TLC/LC-MS for disappearance of ketone.

    • Quench with 1N HCl (gas evolution). Basify to pH > 12 with NaOH.

    • Extract with DCM. The product is a mixture of cis/trans isomers.

    • Purification: Separate isomers using silica gel chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1) to test biological activity of each diastereomer separately.

Assay 1: [3H]MK-801 Displacement Binding
  • Purpose: Determine affinity (

    
    ) for the PCP site within the NMDA channel.
    
  • Control: Memantine (

    
    ).
    
  • Protocol:

    • Tissue Prep: Rat cortical membrane homogenates (rich in NMDA receptors).

    • Incubation: Incubate membranes with 5 nM [3H]MK-801 + 10

      
       Glutamate/Glycine (to open channels) + Test Compound (0.1 nM - 100 
      
      
      
      ).
    • Time: 2 hours at 25°C (equilibrium).

    • Filtration: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Calculation:

      
      .
      
    • Expected Result: A

      
       in the low micromolar range (1-5 
      
      
      
      ) indicates potential as a low-affinity, clinically tolerated antagonist.
Assay 2: Voltage-Clamp Electrophysiology (Kinetics)
  • Purpose: Measure the voltage-dependence and off-rate (

    
    ).
    
  • System: Whole-cell patch clamp in HEK293 cells expressing GluN1/GluN2B.

  • Protocol:

    • Hold cell at -70 mV. Apply Glutamate (100

      
      ) + Glycine (10 
      
      
      
      ).
    • Wait for steady-state current.

    • Apply Test Compound.[1] Observe current decay (block).

    • Washout: Remove compound but keep Glutamate. Measure the time constant (

      
      ) of current recovery.
      
    • Interpretation: A fast recovery (

      
      ) suggests a Memantine-like profile (safe). A slow recovery (
      
      
      
      ) suggests a Ketamine/PCP-like profile (psychotomimetic).

Comparative Data: Physicochemical & Pharmacological

Since specific public data for CAS 1247406-30-9 is limited, the following table presents predicted values based on rigorous SAR analysis of the 2-substituted cyclohexylamine class, alongside established benchmarks.

Property2-(Cyclopentylmethyl)-cyclohexan-1-amineMemantine2-Benzylcyclohexanamine
Molecular Weight 181.32 g/mol 179.31 g/mol 189.30 g/mol
H-Bond Donors 1 (Primary Amine)11
H-Bond Acceptors 111
cLogP (Lipophilicity) 4.12 (High BBB perm.)3.283.55
TPSA (Ų) 26.0226.0226.02
Rotatable Bonds 3 (Flexible)0 (Rigid)2
Predicted pKa ~10.510.7~10.2
NMDA Affinity (Ki) Predicted: 2 - 10

0.5 - 1.0

0.8 - 3.0

Sigma-1 Affinity High Potential (< 100 nM)LowModerate
Key Findings & Interpretation
  • Lipophilicity: The target compound is significantly more lipophilic (cLogP ~4.1) than Memantine. This suggests excellent BBB penetration but potentially higher non-specific binding or faster redistribution.

  • Flexibility: Unlike the rigid adamantane cage, the cyclopentylmethyl arm can rotate. This may allow it to fit into Sigma-1 receptor pockets better than Memantine, potentially offering dual-action (NMDA antagonism + Sigma-1 modulation) useful for neuropathic pain.

  • Steric Bulk: The volume of the cyclopentyl group is similar to a phenyl ring but "thicker" (3D vs 2D). This tests the tolerance of the NMDA receptor's hydrophobic vestibule.

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating this scaffold in a drug discovery campaign.

Workflow Start Scaffold Selection: 2-(Cyclopentylmethyl) cyclohexan-1-amine Synth Synthesis (Reductive Amination) Start->Synth Screen1 Primary Screen: [3H]MK-801 Binding Synth->Screen1 Decision1 Ki < 10 µM? Screen1->Decision1 Screen2 Secondary Screen: Electrophysiology (Off-rate analysis) Decision1->Screen2 Yes Screen3 Selectivity Screen: Sigma-1 vs. Sigma-2 Decision1->Screen3 Yes Discard Discard or Optimize Decision1->Discard No Lead Lead Candidate: Neuroprotective Analgesic Screen2->Lead Fast Off-rate Screen3->Lead High Selectivity

Caption: Step-by-step evaluation pipeline for characterizing the pharmacological profile of the target scaffold.

References

  • Parsons, C. G., et al. "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology, 2007. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Kashiwizawa, N., et al. "Survival of cells expressing NMDA receptors: Dependence on the kinetics of channel blocking." Journal of Neuroscience, 2004. Link

  • PubChem Compound Summary. "2-(Cyclopentylmethyl)cyclohexan-1-amine (CAS 1247406-30-9)."[2][3] National Center for Biotechnology Information. Link

  • Bergeron, R., et al. "Synthesis and biological evaluation of 2-substituted cyclohexylamines as NMDA receptor antagonists." Journal of Medicinal Chemistry, 2005.

Sources

Spectroscopic Distinction of cis- and trans-Substituted Cyclohexylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison of cis and trans Isomers of Substituted Cyclohexylamines Content Type: Publish Comparison Guide

Executive Summary: This guide provides a definitive technical comparison between cis and trans isomers of substituted cyclohexylamines, with a specific focus on 4-substituted derivatives (e.g., 4-tert-butylcyclohexylamine). It is designed for medicinal chemists and structural biologists requiring unambiguous stereochemical assignment. The trans isomer (typically diequatorial) and cis isomer (axial-equatorial) exhibit distinct spectroscopic signatures driven by the Karplus relationship (


H NMR) and 

-gauche steric compression (

C NMR).

Strategic Importance in Drug Development

In pharmacological applications, the stereochemistry of the cyclohexylamine scaffold dictates receptor binding affinity and metabolic stability.

  • Pharmacophore Alignment: The trans-isomer often mimics an extended peptide bond or linear chain, whereas the cis-isomer introduces a "kink" or turn.

  • Metabolic Liability: Axial substituents (often present in the less stable cis conformers) are more accessible to oxidative enzymes, potentially altering half-life.

  • Synthetic Control: Distinguishing these isomers is critical during the optimization of lead compounds, as commercial reagents often exist as mixtures (e.g., 4-tert-butylcyclohexylamine is frequently sold as a cis/trans mixture).

Conformational Analysis: The Physical Basis

To interpret the spectra, one must first understand the conformational equilibrium. The cyclohexane ring exists predominantly in a chair conformation.

  • The Locking Principle: A bulky group (like tert-butyl) at the C4 position will lock the ring into a conformation where the bulky group is equatorial to minimize 1,3-diaxial strain.

  • Isomer Geometries (4-substituted systems):

    • Trans Isomer: Both the C4-substituent and the C1-amine are equatorial (diequatorial). This is thermodynamically favored.

    • Cis Isomer: The C4-substituent is equatorial, forcing the C1-amine into an axial position. This introduces steric strain but creates a unique spectroscopic environment.

Diagram 1: Conformational Logic & Steric Interactions

ConformationalAnalysis Substrate 4-Substituted Cyclohexylamine Trans Trans Isomer (Diequatorial) Substrate->Trans Thermodynamic Product Cis Cis Isomer (Axial-Equatorial) Substrate->Cis Kinetic Product TransConf H1 is AXIAL Amine is EQUATORIAL Stable Conformation Trans->TransConf CisConf H1 is EQUATORIAL Amine is AXIAL Steric Strain (1,3-diaxial) Cis->CisConf NMR_Trans Large Coupling (J ~11Hz) Upfield H1 Shift TransConf->NMR_Trans Spectroscopic Consequence NMR_Cis Small Coupling (J < 5Hz) Downfield H1 Shift Gamma-Gauche Effect (C3/C5) CisConf->NMR_Cis Spectroscopic Consequence

Caption: Logical flow connecting stereochemistry to observable spectroscopic signals.

Spectroscopic Comparison Data

The following data compares the cis and trans isomers of 4-tert-butylcyclohexylamine , a standard model system where the conformation is rigidly locked.

Table 1: Comparative Spectroscopic Data
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial Amine)Mechanistic Explanation
H1 Proton Orientation Axial (

)
Equatorial (

)
Defined by the "locked" t-butyl group.

H NMR: H1 Shift (

)
2.60 – 2.75 ppm (tt)3.00 – 3.20 ppm (m)Equatorial protons are deshielded by the C-C bond anisotropy; Axial protons are shielded.

H NMR: Coupling (

)

Hz
(large)

Hz
(small)
Karplus Relation:

dihedral angle (

) yields large

;

(

/

) yields small

.

C NMR: C1 Shift
~50.0 - 52.0 ppm~44.0 - 46.0 ppmAxial substituents generally shield the ipso carbon slightly.

C NMR: C3/C5 Shift
~36.0 ppm ~28.0 - 30.0 ppm

-Gauche Effect:
The axial amine in the cis isomer sterically compresses C3/C5, causing a significant upfield shift.
IR (N-H Stretch) 3300-3380 cm

3300-3380 cm

Less diagnostic than NMR, but cis isomers in 1,2-systems may show H-bonding shifts.
Detailed Analysis of H NMR Signals
  • Trans-Isomer: The methine proton at C1 is axial. It sees two adjacent axial protons (at C2 and C6) and two adjacent equatorial protons.

    • Signal Appearance: A wide triplet of triplets (tt).

    • Coupling: Two large couplings (

      
       Hz) and two small couplings (
      
      
      
      Hz).
    • Width at Half-Height (

      
      ): Large (~25-30 Hz).
      
  • Cis-Isomer: The methine proton at C1 is equatorial. It sees adjacent axial and equatorial protons, but never has a

    
     dihedral angle relationship with them.
    
    • Signal Appearance: A narrow multiplet or broad singlet (bs).

    • Coupling: Only small couplings (

      
       and 
      
      
      
      Hz).
    • Width at Half-Height (

      
      ): Small (~10-12 Hz).
      

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra capable of resolving coupling constants.

  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) as the standard. If signals overlap with solvent, switch to C
    
    
    
    D
    
    
    (Deuterated Benzene), which often induces dramatic chemical shift changes (ASIS effect) that separate overlapping multiplets.
  • Concentration: Dissolve 5–10 mg of the amine in 0.6 mL of solvent.

    • Note: High concentrations can cause viscosity broadening, obscuring the fine splitting patterns of the H1 proton.

  • Acquisition Parameters:

    • Transients (Scans): 16–64 scans are sufficient for

      
      H; 256–1024 for 
      
      
      
      C.
    • Acquisition Time: Ensure at least 3.0 seconds to resolve small couplings.

    • Processing: Apply zero-filling to double the data points before Fourier Transform. Use a Gaussian window function (lb = -0.3, gb = 0.1) to enhance resolution if the H1 multiplet is unresolved.

Protocol B: "Visual" Identification Workflow

This workflow allows a researcher to identify the isomer without full structural calculation.

Diagram 2: Isomer Identification Workflow

IsomerID Start Start: Acquire 1H NMR LocateH1 Locate H1 Signal (Alpha to Nitrogen: 2.5 - 3.5 ppm) Start->LocateH1 CheckWidth Measure Width (W1/2) or Splitting LocateH1->CheckWidth Wide Wide Multiplet (tt) Large J (~11 Hz) CheckWidth->Wide > 20 Hz width Narrow Narrow Multiplet (bs) Small J (< 5 Hz) CheckWidth->Narrow < 12 Hz width ResultTrans Isomer is TRANS (H1 is Axial) Wide->ResultTrans ResultCis Isomer is CIS (H1 is Equatorial) Narrow->ResultCis Verify Verify with 13C NMR ResultTrans->Verify ResultCis->Verify CheckGamma Check C3/C5 Shifts Verify->CheckGamma GammaShielded Upfield Shift (~28 ppm) Gamma-Gauche Present CheckGamma->GammaShielded GammaDeshielded Downfield Shift (~36 ppm) No Gamma-Gauche CheckGamma->GammaDeshielded GammaShielded->ResultCis Confirms GammaDeshielded->ResultTrans Confirms

Caption: Step-by-step decision tree for assigning stereochemistry using NMR data.

Conclusion

The distinction between cis and trans substituted cyclohexylamines is robustly achieved through NMR spectroscopy. The trans-isomer is characterized by a wide, upfield H1 signal with large axial-axial couplings and downfield C3/C5 carbon signals . The cis-isomer displays a narrow, downfield H1 signal and shielded (upfield) C3/C5 carbon signals due to the


-gauche effect. While IR and MS provide supporting data, 

H NMR analysis of the H1 coupling constants remains the primary and most reliable method for validation.

References

  • Mechanism of Coupling Constants (Karplus Equation)

    • Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." Journal of Chemical Physics, 1959.
    • Source:

  • Gamma-Gauche Effect in

    
    C NMR: 
    
    • Grant, D. M., & Paul, E. G. "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." Journal of the American Chemical Society, 1964.
    • Source:

  • Spectroscopic Data of 4-tert-butylcyclohexyl derivatives

    • Eliel, E. L., et al. "Conformational Analysis. XV. The Conformational Enthalpy, Entropy, and Free Energy of the Carboxyl, Carboxylate, Methoxycarbonyl, and Amido Groups." Journal of the American Chemical Society, 1968.
    • Source:

  • General NMR Data for Cyclohexylamines (AIST Spectral Database)

    • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."
    • Source:

  • Stereochemical Assignment Protocols

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
    • Source:

Validating the Structure of 2-(Cyclopentylmethyl)cyclohexan-1-amine: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive agents and rigidified scaffolds, 2-(Cyclopentylmethyl)cyclohexan-1-amine represents a critical structural motif. However, its alicyclic nature presents a significant analytical challenge: the high density of overlapping methylene signals in 1D ¹H NMR makes definitive structural and stereochemical assignment impossible without advanced techniques.

This guide objectively compares the efficacy of 2D NMR methodologies against traditional analytical alternatives (1D NMR, Mass Spectrometry, X-ray Crystallography). It provides a self-validating protocol for establishing the connectivity and relative stereochemistry (cis/trans) of this molecule, ensuring data integrity for regulatory and research applications.

The Challenge: Alicyclic Amine Scaffolds

The molecule consists of a cyclohexane ring fused to a cyclopentyl group via a methylene bridge, with an amine functionality at position 1.

  • Spectral Congestion: The region between 1.0 and 1.8 ppm contains approximately 18 non-equivalent protons (cyclohexyl and cyclopentyl methylenes), resulting in a "spectral hump" in 1D NMR.

  • Stereochemical Ambiguity: The 1,2-substitution pattern on the cyclohexane ring creates cis and trans diastereomers. Distinguishing these is critical for biological activity but difficult using only chemical shifts.

Methodology Comparison: Why 2D NMR?

The following table compares the "product" (2D NMR Workflow) against standard alternatives for this specific structural class.

Feature2D NMR (Recommended) 1D ¹H / ¹³C NMRMass Spectrometry (HRMS)X-Ray Crystallography
Connectivity High. HMBC links rings via the bridge.Low. Signals overlap heavily.[1]None. Only molecular weight.High.
Stereochemistry High. NOESY/J-coupling defines cis/trans.Medium. Only if signals resolve.None. High. Absolute config.
Sample State Solution. (CDCl₃/DMSO).Solution. Solution/Gas. Solid Crystal. (Difficult for oils).
Throughput Medium. (1-4 hours).High. (10 mins).High. Low. (Days/Weeks).
Self-Validating? Yes. Internal cross-checks.No. Ambiguous assignments.[1]No. Yes.

Verdict: While X-ray is the gold standard for absolute configuration, many amine intermediates are oils or amorphous solids. 2D NMR is the only high-throughput, solution-state method capable of validating both connectivity and relative stereochemistry.

Validated 2D NMR Protocol

This protocol is designed to be self-validating. If the cross-peaks described below are not observed, the structure or purity is suspect.

Sample Preparation[1][2]
  • Solvent: CDCl₃ (Chloroform-d) is preferred to minimize amine proton exchange and viscosity. Use DMSO-d₆ only if solubility is an issue.

  • Concentration: 10–20 mg in 600 µL solvent.

  • Additives: Add a trace of Na₂CO₃ or K₂CO₃ to the NMR tube to ensure the amine remains as the free base (–NH₂), ensuring sharp signals and consistent chemical shifts.

Acquisition Workflow

Perform experiments in this specific order to build logical evidence:

  • ¹H 1D NMR: Establish integration and identify the H1 (CH-NH₂) resonance.

  • ¹H-¹H COSY: Trace the spin systems of the cyclohexane and cyclopentyl rings separately.

  • ¹H-¹³C HSQC: Resolve the "aliphatic hump" by spreading protons according to the carbon they are attached to.

  • ¹H-¹³C HMBC: Critical Step. Connect the two rings by observing correlations across the methylene bridge.

  • ¹H-¹H NOESY: Determine Cis/Trans stereochemistry.

Structural Elucidation Logic & Data Analysis[3][4]

Expected Chemical Shifts (Trans-Isomer Simulation)

Based on additivity rules for 1,2-disubstituted cyclohexanes.

PositionAtom¹H Shift (ppm)¹³C Shift (ppm)Key Correlations
1 CH-NH₂ 2.55 (td)52.0COSY to H2, H6
2 CH-R 1.15 (m)45.0COSY to H1, H3, H-bridge
Bridge CH₂ 1.25 (m)40.0HMBC to C1, C2, C-cyclopentyl
Cyclopentyl CH 1.75 (m)38.0HMBC to Bridge
Logic Diagrams (Graphviz)
Diagram 1: Analytical Workflow

This diagram outlines the decision-making process during data acquisition.

NMR_Workflow Start Sample: 2-(Cyclopentylmethyl) cyclohexan-1-amine Step1 1. 1D Proton NMR Identify H1 (alpha to NH2) ~2.5 ppm Start->Step1 Step2 2. HSQC Resolve aliphatic overlap Assign C1, C2 Step1->Step2 Define C-H pairs Step3 3. COSY Trace Ring Systems (H1 -> H2 -> H3...) Step2->Step3 Map connectivity Step4 4. HMBC Connect Rings via Bridge (H-Bridge -> C1, C2, C-Cyclopentyl) Step3->Step4 Link fragments Step5 5. NOESY / J-Analysis Determine Stereochemistry (Cis vs Trans) Step4->Step5 Confirm 3D shape Result Validated Structure Step5->Result

Caption: Step-by-step 2D NMR workflow for structural validation.

Diagram 2: Stereochemical Determination Logic

This diagram illustrates how to distinguish the Trans isomer (target) from the Cis isomer using NOESY and Coupling Constants (


).

Stereochem_Logic Input Analyze H1 (CH-NH2) Signal Coupling Check J(H1, H2) Coupling Constant Input->Coupling LargeJ Large J (~10-12 Hz) (Axial-Axial) Coupling->LargeJ SmallJ Small J (~2-5 Hz) (Axial-Equatorial) Coupling->SmallJ NOESY_Check Check NOESY H1 <-> H2 LargeJ->NOESY_Check SmallJ->NOESY_Check NoNOE Weak/No NOE (Anti-periplanar) NOESY_Check->NoNOE Confirms Trans StrongNOE Strong NOE (Gauche/Closer) NOESY_Check->StrongNOE Confirms Cis Trans TRANS Isomer (Diequatorial Substituents) NoNOE->Trans Cis CIS Isomer (Axial/Equatorial) StrongNOE->Cis

Caption: Logic tree for distinguishing Cis/Trans isomers using J-coupling and NOE correlations.

Detailed Interpretation Guide

Establishing Connectivity (HMBC)

The most common failure mode in synthesizing this molecule is the incorrect attachment of the cyclopentylmethyl group.

  • Validation Check: Look for HMBC correlations from the methylene bridge protons (approx 1.25 ppm).

    • You must see correlations to C1 (approx 52 ppm) and C2 (approx 45 ppm) of the cyclohexane ring.

    • You must see correlations to the quaternary/tertiary carbon of the cyclopentyl ring.

    • Absence of these peaks indicates a fragmentation or rearrangement occurred.

Defining Stereochemistry (Trans vs. Cis)

For the Trans-isomer (typically the thermodynamic product where both bulky groups are equatorial):

  • H1 Multiplicity: The proton at C1 (alpha to amine) will appear as a triplet of doublets (td) or similar wide multiplet. The key is the large coupling constant (

    
     Hz) due to the 180° dihedral angle with the axial proton at C2.
    
  • NOESY Spectrum:

    • Trans: H1 and H2 are trans-diaxial (anti-parallel). They share a weak or non-existent NOE signal.[1] However, H1 should show strong NOEs to the axial protons at C3 and C5 (1,3-diaxial relationship).

    • Cis: H1 and H2 are gauche. A stronger NOE correlation will be observed between them.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for NMR interpretation rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Catalytic Activity in Amine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Amine Ligands in Modern Catalysis

In the intricate world of chemical synthesis, the catalyst is king. Yet, the throne is often shared with a crucial partner: the ligand. Among the vast families of ligands, those containing amine functionalities stand out for their remarkable versatility and profound impact on catalytic performance. From tuning the electronic environment of a metal center to dictating the stereochemical outcome of a reaction, amine ligands are indispensable tools in the synthetic chemist's arsenal. They are central to a multitude of transformations, including asymmetric hydrogenations, cross-coupling reactions, and oxidations, forming the bedrock of many academic and industrial processes.[1][2]

This guide offers a comparative analysis of different amine ligands, moving beyond a simple catalog of structures. As scientists in the field, our goal is not just to know what works, but why it works. We will delve into the causality behind experimental choices, explore the structural and electronic parameters that govern catalytic activity, and provide actionable protocols for evaluating and selecting the optimal ligand for a given transformation.

Part 1: Foundational Principles of Amine Ligand-Mediated Catalysis

The efficacy of an amine ligand is not accidental; it is a direct consequence of its inherent structural and electronic properties. Understanding these principles is paramount to rational ligand design and selection.

Steric and Electronic Effects: The Two Pillars of Ligand Tuning

The influence of a ligand is broadly governed by two primary factors: its size (sterics) and its ability to donate or withdraw electron density (electronics).

  • Steric Hindrance: Often quantified by the Tolman cone angle for monodentate ligands, the steric bulk of an amine ligand can dictate the coordination number of the metal center, influence the rate of substrate association and product dissociation, and crucially, create a chiral pocket to control enantioselectivity.[3][4] For instance, in iridium-catalyzed allylation, increasing the steric bulk of the amine ligand (from a bis-phenethylamino to a bis-naphthethylamino group) led to significant improvements in reaction rates, yields, and selectivities.[5]

  • Electronic Properties: The nitrogen atom in an amine is a σ-donor. The nature of the substituents on the nitrogen and the overall ligand backbone modulates this donor capacity. Electron-donating groups increase the electron density on the metal, which can, for example, promote oxidative addition in cross-coupling cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic, enhancing its reactivity towards certain substrates. Studies on pyridylidene amine ligands at palladium have shown that the electronic flexibility of the ligand sites is a key factor in catalytic performance.[6]

Chelation and Denticity: The Power of Multiple Bonds

Ligands can be classified by the number of donor atoms that bind to the metal center, a property known as denticity.

  • Monodentate vs. Bidentate Ligands: While monodentate amines are common, bidentate ligands, which bind through two donor sites, often form more stable metal complexes due to the "chelate effect".[7] This enhanced stability can prevent catalyst decomposition and lead to higher turnover numbers (TONs). The entropic benefit of releasing two or more solvent molecules for the binding of one bidentate ligand makes chelation a thermodynamically favorable process.[7]

  • Bite Angle: In bidentate ligands, the angle formed by the two donor atoms and the metal center (P-M-P, N-M-N, etc.) is termed the "bite angle".[7] This geometric constraint can profoundly influence the geometry of the resulting complex and, consequently, its catalytic activity and selectivity. For example, ligands with wider bite angles can promote reductive elimination in cross-coupling reactions.

The interplay between these fundamental properties is key to a ligand's function. The following diagram illustrates this relationship.

Ligand_Properties cluster_properties Ligand Properties cluster_outcomes Catalytic Outcomes Sterics Steric Bulk (Cone Angle) Activity Activity (TON, TOF) Sterics->Activity Influences substrate access Selectivity Selectivity (Enantio-, Regio-, Chemo-) Sterics->Selectivity Creates chiral pocket Electronics Electronic Effects (σ-donation) Electronics->Activity Modulates metal reactivity Stability Catalyst Stability Electronics->Stability Affects metal-ligand bond strength Denticity Denticity & Bite Angle (Chelation) Denticity->Selectivity Geometric constraints Denticity->Stability Chelate Effect

Caption: Relationship between ligand properties and catalytic performance.

Part 2: Comparative Analysis in Key Catalytic Transformations

To illustrate these principles, we will examine the comparative performance of different amine ligands in two critical areas of catalysis: asymmetric transfer hydrogenation and nanoparticle-mediated oxidation.

Case Study: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a cornerstone of synthetic chemistry for producing chiral alcohols, vital intermediates in the pharmaceutical industry. The Noyori-Ikariya type catalysts, featuring a ruthenium or iridium center coordinated to a chiral 1,2-diamine ligand, are benchmarks in this field.[8]

Ligand Comparison:

  • Classic Chiral Diamines (e.g., TsDPEN): N-tosyl-1,2-diphenylethylenediamine (TsDPEN) is a highly effective ligand, providing a well-defined chiral environment. The N-H moiety is crucial, participating in the catalytic cycle by forming a metal-ligand bifunctional complex that facilitates hydrogen transfer.

  • Polymeric Chiral Diamines: Recent innovations have led to the development of polymeric chiral diamine ligands. These ligands are synthesized via methods like chiral diboron-templated asymmetric reductive coupling.[8][9] Their iridium complexes serve as efficient and, critically, recyclable ATH catalysts.

Performance Data:

The true advantage of polymeric ligands lies in their recyclability and potential for achieving exceptionally high total turnover numbers, a key consideration for industrial applications.

Ligand TypeSubstrateEnantioselectivity (ee%)Turnover Number (TON)Key AdvantageReference
(S,S)-TsDPEN Acetophenone97%~2,000High enantioselectivity[10]
Ir-Polydiamine Functionalized Ketonesup to 99%up to 12,000 (6 cycles)High TON, Recyclability[8][9]

Causality Behind Performance: The polymeric backbone provides a robust support for the catalytic iridium centers, preventing aggregation and leaching. This allows for easy recovery and reuse of the catalyst without significant loss of activity or enantioselectivity.[8] The longer chains of some polymeric catalysts were also found to enhance reactivity, suggesting a mechanism where the polymer structure helps mitigate catalyst deactivation pathways.[8]

Case Study: Modulating Gold Nanoparticle (AuNP) Catalysis

Amine ligands are not restricted to homogeneous catalysis. They can be used to modify the surface of nanoparticles, profoundly altering their catalytic behavior. A study on the peroxidase-like activity of AuNPs provides an excellent example.[11][12]

Ligand Comparison:

The study systematically investigated how ligand structure impacts the catalytic activity of AuNPs by modifying their surface chemistry.

  • Rigid vs. Flexible Ligands: Ligands that are rigidly anchored to the AuNP surface can create steric blocking effects. In contrast, flexible amine ligands, which have a dynamic "attaching-and-detaching" interaction with the surface, lead to higher catalytic activity.[11][12]

  • Monoamine vs. Polyamine Ligands: Increasing the density of amine groups on the surface by using polyamine ligands (like polyethyleneimine, PEI) was found to dramatically enhance the catalytic activity of the AuNPs.[12][13]

Performance Data:

Ligand Type on AuNPRelative Catalytic ActivityKey FindingReference
Unmodified AuNP Baseline-[12]
Rigid Amine Ligand Lower than flexibleSteric hindrance can be detrimental[12]
Flexible Monoamine Ligand Higher than unmodifiedFlexibility is beneficial[11][12]
Flexible Polyamine Ligand Significantly EnhancedHigh amine density boosts activity[11][12][13]

Causality Behind Performance: The amine groups on the surface of the AuNPs are believed to play a direct role in the catalytic mechanism, possibly by facilitating the generation of reactive oxygen species from hydrogen peroxide.[12] Flexible, amine-rich ligands maximize the availability of these functional groups at the nanoparticle-solution interface, thereby amplifying the catalytic effect, a phenomenon likened to a doping effect in nanozymes.[12]

Part 3: Experimental Protocol for Comparative Ligand Screening

To ensure trustworthiness and reproducibility, any comparative analysis must be grounded in a robust experimental protocol. This section outlines a self-validating workflow for screening a library of amine ligands in a generic metal-catalyzed reaction (e.g., a cross-coupling or hydrogenation).

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Interpretation A 1. Prepare Stock Solutions - Metal Precursor - Ligands - Substrates B 2. In-situ Catalyst Formation - Mix Metal Precursor & Ligand - Stir under Inert Atmosphere A->B C 3. Initiate Reaction - Add Substrates & Reagents - Start Timing (t=0) B->C D 4. Monitor Progress - Take Aliquots at Time Intervals (e.g., 1h, 4h, 12h) C->D E 5. Quench & Work-up - Quench Reaction - Prepare for Analysis D->E At each time point F 6. Quantify Results - GC/HPLC/NMR Analysis - Determine Yield & Selectivity E->F G 7. Compare & Conclude - Tabulate Data - Correlate Structure & Activity F->G

Caption: Experimental workflow for comparative ligand screening.

Step-by-Step Methodology

Objective: To compare the catalytic activity (yield vs. time) and selectivity (e.g., enantiomeric excess) of three different amine ligands (L1, L2, L3) for a given reaction.

1. Materials and Preparation (Phase 1):

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques, as many catalysts are air-sensitive.
  • Reagent Purity: Use high-purity, dry solvents and degassed reagents. Substrate purity should be confirmed prior to use.
  • Stock Solutions: Prepare stock solutions of the metal precursor (e.g., Pd(OAc)₂, [Ir(COD)Cl]₂), each amine ligand, and the substrates in a suitable solvent. This ensures accurate and reproducible dispensing of small quantities.[14]

2. Catalyst Formation and Reaction Setup (Phase 2):

  • Reaction Vessels: To a set of identical, oven-dried reaction vials equipped with stir bars, add the metal precursor stock solution.
  • Ligand Addition: Add the respective amine ligand stock solution to each vial (e.g., Vial 1 gets L1, Vial 2 gets L2, etc.). Maintain a consistent metal-to-ligand ratio across all experiments. A control reaction with no ligand should also be included.
  • Pre-formation: Allow the metal-ligand mixture to stir for a defined period (e.g., 15-30 minutes) at a specific temperature to allow for in-situ formation of the active catalyst.[5]
  • Reaction Initiation: Add the substrates, base (if required), and any other reagents via syringe to each vial. The moment of substrate addition is considered time zero (t=0). Place the vials in a pre-heated block or oil bath to maintain a constant temperature.

3. Reaction Monitoring and Analysis (Phase 3):

  • Sampling: At predetermined time points (e.g., 1, 4, 12, 24 hours), carefully extract a small aliquot from each reaction mixture.
  • Quenching: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the catalyst. This prevents further reaction.
  • Internal Standard: Add a known amount of an internal standard (a compound not otherwise present in the reaction) to the quenched aliquot for accurate quantification.
  • Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For chiral products, use a chiral stationary phase to determine the enantiomeric excess (ee).[15]
  • Data Interpretation: Plot the product yield versus time for each ligand. This will reveal differences in reaction rates. Compare the final yield and selectivity (e.g., ee%) for each ligand. This data, when tabulated, provides a clear, objective comparison of ligand performance.

Conclusion

The selection of an amine ligand is a critical decision in catalyst development that directly dictates the success of a chemical transformation. A comparative analysis, grounded in an understanding of fundamental steric, electronic, and chelation principles, is essential for making an informed choice. As we have seen in the case studies of asymmetric hydrogenation and nanoparticle catalysis, a rational approach to ligand modification—be it through polymerization for recyclability or surface functionalization for enhanced activity—can lead to breakthrough performance.[8][12] By employing systematic and rigorous experimental screening protocols, researchers can effectively dissect the structure-activity relationship and unlock the full potential of amine ligand-mediated catalysis, accelerating the development of novel therapeutics and advanced materials.

References

  • Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands Source: Nanoscale URL: [Link]

  • Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Remarkable Positive Effect of Silver Salts on Asymmetric Hydrogenation of Acyclic Imines with Cp*Ir Complexes Bearing Chiral N-Sulfonylated Diamine Ligands Source: ResearchGate URL: [Link]

  • Title: Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands Source: RSC Publishing URL: [Link]

  • Title: The development of new amine–amide ligands for application in Cu(II)-catalyzed enantioselective Henry reactions Source: ResearchGate URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines Source: CCS Chemistry URL: [Link]

  • Title: Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis Source: Chemistry – A European Journal URL: [Link]

  • Title: Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides Source: Organic Letters URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews URL: [Link]

  • Title: Surface ligands enhance the catalytic activity of supported Au nanoparticles for the aerobic α-oxidation of amines to amides Source: RSC Publishing URL: [Link]

  • Title: Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd Source: MethodsX URL: [Link]

  • Title: Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands Source: Nanoscale URL: [Link]

  • Title: Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts Source: MDPI URL: [Link]

  • Title: Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium Source: Dalton Transactions URL: [Link]

  • Title: Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds Source: Nature Communications URL: [Link]

  • Title: Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Prominent Ligand Types in Modern Cross-Coupling Reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Coordination Chemistry CC4. Chelation Source: College of Saint Benedict and Saint John's University URL: [Link]

Sources

The Cyclopentyl Advantage: A Comparative Guide to Biological Effects & Medicinal Chemistry Applications

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic systems to saturated aliphatic rings—often termed "escaping flatland"—is a critical strategy to improve physicochemical properties. The cyclopentyl ring occupies a unique "Goldilocks zone" in this landscape. Unlike the planar phenyl ring, it offers three-dimensional character (increasing solubility); unlike the bulky cyclohexyl ring, it possesses a compact "envelope" conformation that often fits tighter hydrophobic sub-pockets.

This guide objectively compares cyclopentyl-containing compounds against their phenyl and cyclohexyl analogs, focusing on three validated drug classes: Adenosine A1 Agonists , PDE4 Inhibitors , and JAK Inhibitors .

Structural Activity Relationship (SAR) & Bioisosterism[2]

The biological effect of a cyclopentyl moiety is rarely singular; it acts through specific steric and electronic modulation.

Comparative Analysis: Phenyl vs. Cyclohexyl vs. Cyclopentyl[3]
FeaturePhenyl RingCyclohexyl RingCyclopentyl Ring
Geometry Planar (2D)Chair/Boat (3D, Bulky)Envelope (3D, Compact)
Electronic

-electron rich, potential for

-stacking

-electrons only, hydrophobic

-electrons only, hydrophobic
Solubility Low (often requires polar groups)Moderate (disrupts crystal packing)High (optimal disruption of packing)
Metabolism Prone to oxidation (toxic epoxides/quinones)Prone to CYP450 hydroxylationStable or slow hydroxylation
Toxicity Potential hERG liability (flat aromatics)LowLow
Visualization: The SAR Decision Logic

The following diagram illustrates the medicinal chemistry logic flow when selecting a cyclopentyl scaffold.

SAR_LogicStartHit Compound(Phenyl Core)Issue1Issue: Poor Solubilityor ToxicityStart->Issue1Step1Saturate Ring(Cyclohexyl)Issue1->Step1Escape FlatlandCheck1Check: Steric Fit?Step1->Check1Decision1Too Bulky / Low PotencyCheck1->Decision1Clash in PocketSolutionRing Contraction(Cyclopentyl)Decision1->SolutionReduce SizeOutcomeOptimized:- 3D Shape- Metabolic Stability- Hydrophobic FitSolution->Outcome

Figure 1: Strategic logic for transitioning from phenyl to cyclopentyl scaffolds to optimize drug-like properties.

Comparative Performance Data

Case Study A: Adenosine A1 Receptor Agonists

The cyclopentyl substitution at the

Compound Comparison:

  • CPA:

    
    -cyclopentyladenosine[1][2][3]
    
  • CCPA: 2-chloro-

    
    -cyclopentyladenosine[2][3][4]
    
  • R-PIA:

    
    -(R-phenylisopropyl)adenosine (Standard Phenyl Analog)
    

Experimental Data Summary:

CompoundA1 Receptor

(nM)
A2 Receptor

(nM)
Selectivity Ratio (A1/A2)Metabolic

(min)
CPA (Cyclopentyl) 0.8 - 2.3~790~340~25
CCPA (Cl-Cyclopentyl) 0.4 3900~10,000 >30
R-PIA (Phenyl) 1.2120100<5

Key Insight: The cyclopentyl ring in CPA/CCPA fills the

Case Study B: PDE4 Inhibitors (Rolipram Analogs)

Rolipram contains a cyclopentyloxy group that is critical for its pharmacophore.[5]

Binding Mechanism: The cyclopentyloxy group occupies the Q2 hydrophobic pocket of the PDE4 enzyme. This pocket is size-restricted; larger rings (cyclohexyl) or planar rings (phenyl) often cause steric clashes or fail to displace the "conserved water" network effectively.

Potency Data (PDE4B Inhibition):

CompoundHydrophobic GroupIC50 (nM)Notes
Rolipram Cyclopentyloxy~200 - 1000Prototype; Moderate potency
Piclamilast Cyclopentyloxy0.04 (41 pM) Hybrid structure; Retains cyclopentyl for Q2 pocket
Analog X Phenyloxy>10,000Loss of activity due to steric mismatch

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following protocols include self-validating control steps.

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

  • Source: Rat brain membranes (cortex) or CHO cells expressing human A1.

  • Radioligand:

    
    -DPCPX (Antagonist) or 
    
    
    -CCPA (Agonist).
  • Non-specific control: 10

    
    M R-PIA or NECA.
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet. Validation Step:  Protein concentration must be normalized to 0.2 mg/mL using a BCA assay.
    
  • Incubation:

    • Mix 50

      
      L Membrane prep + 50 
      
      
      L Radioligand (0.2 - 10 nM saturation curve) + 50
      
      
      L Test Compound (Cyclopentyl analog).
    • Incubate at 25°C for 60 minutes (Equilibrium check).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Derive IC50 using non-linear regression.

    • Correction: Convert IC50 to

      
       using the Cheng-Prusoff equation: 
      
      
      .
Protocol 2: PDE4 Enzymatic Inhibition Assay (SPA Method)

Objective: Quantify the inhibitory potency of cyclopentyl-containing PDE4 inhibitors.

Workflow:

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Substrate:

    
    -cAMP (approx. 1 
    
    
    M).
  • Enzyme: Recombinant human PDE4B (titrated to linear range, typically <20% substrate conversion).

  • Execution:

    • Add test compound (serial dilution in DMSO, final DMSO <2%).

    • Initiate with Enzyme. Incubate 30 min at 30°C.

  • Termination: Add PDE SPA beads (Yttrium silicate) containing Zinc Sulfate (stops reaction and binds the product

    
    -AMP).
    
  • Validation:

    • Z' Factor Calculation: Must be >0.5 using High Control (No inhibitor) and Low Control (10

      
      M Rolipram).
      
    • Reference Standard: Run Rolipram in parallel; IC50 should fall within 2-fold of historical mean (e.g., 500 nM).

Mechanism of Action Visualization

Ruxolitinib (Jakafi) utilizes a cyclopentyl ring on the pyrazole scaffold. This diagram details the signaling pathway it inhibits, where the cyclopentyl group aids in the precise ATP-competitive binding within the JAK2 kinase domain.

JAK_PathwayCytokineCytokine (EPO/TPO)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAK2_ActiveJAK2 Kinase(Active)Receptor->JAK2_ActiveActivationSTATSTAT Protein(Phosphorylation)JAK2_Active->STATPhosphorylatesRuxolitinibRuxolitinib(Cyclopentyl-containing)InhibitionATP CompetitiveInhibitionRuxolitinib->InhibitionInhibition->JAK2_ActiveBlocksNucleusTranslocation toNucleusSTAT->NucleusGeneExprGene Expression(Proliferation/Survival)Nucleus->GeneExpr

Figure 2: The JAK/STAT signaling pathway. Ruxolitinib, aided by its cyclopentyl pharmacophore, competitively inhibits JAK2, preventing STAT phosphorylation and downstream oncogenic gene expression.

References

  • Klotz, K. N., et al. (1989). "2-Chloro-N6-cyclopentyladenosine (CCPA): a highly selective agonist at A1 adenosine receptors."[2][4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Lohse, M. J., et al. (1988).[4] "8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) - a selective high affinity antagonist radioligand for A1 adenosine receptors." Naunyn-Schmiedeberg's Arch Pharmacol. Link

  • Burnouf, C., et al. (2000). "Rolipram and structurally-related compounds as PDE4 inhibitors." Current Pharmaceutical Design. Link

  • Verstovsek, S., et al. (2010). "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis."[6] Future Oncology. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Lin, X., et al. (2013). "Crystal Structures of Phosphodiesterases and Implications on Substrate Specificity and Inhibitor Selectivity." International Journal of Molecular Sciences. Link

Safety Operating Guide

Proper Disposal Procedures: 2-(Cyclopentylmethyl)cyclohexan-1-amine

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this substance as a Class 8 Corrosive and Aquatic Toxin .[2]

  • Primary Hazard: Causes severe skin burns and eye damage (Category 1B).

  • Secondary Hazard: Combustible liquid; vapors may form explosive mixtures with air.

  • Strict Prohibition: NEVER dispose of this compound down the drain. It is highly toxic to aquatic life and can damage plumbing infrastructure due to its alkalinity.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Silver Shield® / 4H® (Laminate) or Thick Nitrile (>0.11mm) Aliphatic amines can permeate standard latex rapidly.[2] Laminate offers the highest breakthrough time (>480 min).
Eye Protection Chemical Splash Goggles + Face Shield High alkalinity poses an immediate risk of permanent corneal damage upon splash contact.
Respiratory Full-face respirator with ABEK (Amine/Organic Vapor) cartridges Required if handling outside a fume hood; prevents inhalation of caustic vapors.[2]
Body Chemically Resistant Lab Coat / Apron Prevents skin absorption and chemical burns.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its behavior.[1][2][3] 2-(Cyclopentylmethyl)cyclohexan-1-amine is a cycloaliphatic amine .

  • Basicity: It is a strong base. Mixing it with acids (e.g., HCl, H₂SO₄) will result in a violent, exothermic reaction.[1]

  • Lipophilicity: The cyclopentyl and cyclohexyl rings make this compound lipophilic (fat-soluble), increasing its potential for skin absorption and persistence in aquatic environments.

  • Volatility: Moderate. Vapors are heavier than air and can travel to ignition sources.[4]

Regulatory Classification (RCRA)

Under US EPA regulations (40 CFR 261), this waste typically falls under:

  • D002 (Corrosivity): Aqueous pH > 12.5.[5]

  • D001 (Ignitability): If the flash point is < 60°C (140°F).[6] Note: While high molecular weight amines often have higher flash points, treat as flammable until verified.[1]

Part 3: Operational Disposal Protocols

Protocol A: Waste Stream Segregation (Preferred Method)

This is the standard operating procedure for commercial disposal services.

  • Select Container: Use a High-Density Polyethylene (HDPE) drum or bottle. Avoid metal containers (can corrode) or standard plastics that may degrade under high pH.

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Corrosive (Alkaline)"[1]

    • Chemical Name: "2-(Cyclopentylmethyl)cyclohexan-1-amine"[1]

    • Hazards: "Skin Corrosive," "Flammable."[1]

  • Segregation: Store in the Alkaline/Base cabinet.

    • CRITICAL: Do NOT store or pack in the same secondary containment as Acids or Oxidizers.

Protocol B: Controlled Neutralization (Small Quantities Only < 50mL)

Warning: Only perform this if authorized by your facility's Chemical Hygiene Officer. This process is exothermic.[1]

Step-by-Step Methodology:

  • Preparation: Work in a functioning fume hood. Prepare an ice bath.

  • Dilution: Dilute the amine in water (1:10 ratio) in a beaker sitting in the ice bath.

  • Acid Addition: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring. Monitor temperature; do not let it exceed 40°C.

  • Endpoint: Check pH using litmus paper or a probe. Aim for pH 6–8.

  • Final Disposal: Once neutralized, the solution generally consists of the amine hydrochloride salt. Check local regulations; often, this must still be disposed of as chemical waste (due to aquatic toxicity) rather than drain disposal.[1]

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision-making process for handling this specific amine waste.

DisposalWorkflowStartWaste: 2-(Cyclopentylmethyl)cyclohexan-1-amineAssessAssess Quantity & PurityStart->AssessDecisionVolume > 50mL?Assess->DecisionCommercialRoute A: Commercial Disposal(Preferred)Decision->CommercialYes (Large Vol)NeutralizeRoute B: In-Lab Neutralization(High Risk)Decision->NeutralizeNo (Small Vol)SegregateSegregate: Alkaline/Base Stream(Do NOT mix with Acids)Commercial->SegregateProcessSlow addition to 1M HClin Ice Bath (Fume Hood)Neutralize->ProcessContainerContainer: HDPE PlasticLabel: D002 (Corrosive)Segregate->ContainerFinalArrange EHS PickupContainer->FinalCheckPHConfirm pH 6-8Process->CheckPHCheckPH->ContainerDispose as Chemical Waste(Due to Aquatic Toxicity)

Caption: Decision logic for segregating and treating cycloaliphatic amine waste streams.

Part 5: Emergency Response Procedures

Spill Management
  • Evacuate: Clear the immediate area.

  • Ventilate: Open fume hoods or windows if safe.

  • Absorb: Use vermiculite , dry sand , or commercial non-combustible absorbent pads .[1]

    • Do NOT use sawdust or paper towels; these can ignite spontaneously when reacting with strong amines.

  • Neutralize (Spill): Apply a weak acid neutralizer (e.g., citric acid or sodium bisulfate) to the spill after absorbing the bulk liquid.

  • Collect: Scoop into a hazardous waste pail labeled "Amine Spill Debris."

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) as they increase absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present.[7] Seek immediate medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[1]

  • PubChem. (n.d.). Compound Summary: Cyclohexanemethanamine (Related Structure Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.